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  • Product: 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione
  • CAS: 519141-18-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 3-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione. As a derivative of the piperazine-2,5-dione or cyclodipeptide scaffold, this molecule holds potential significance in medicinal chemistry and drug discovery.[1][2] Given the absence of published empirical data for this specific entity, this document serves as a prospective guide, outlining the essential experimental protocols and theoretical considerations necessary for its thorough physicochemical profiling. The methodologies detailed herein are grounded in established analytical techniques and are designed to furnish the critical data required for assessing its drug-like properties, including solubility, lipophilicity, stability, and ionization behavior. This guide is intended to be a self-validating system, where the causality behind experimental choices is explained, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is a privileged scaffold in medicinal chemistry.[3] These cyclic dipeptides are prevalent in nature and are recognized for their structural rigidity, metabolic stability, and diverse biological activities.[1][4][5] The unique, constrained conformation of the DKP ring allows it to mimic peptide beta-turns, making it a valuable template for designing peptidomimetics that can interact with biological targets.[4]

The subject of this guide, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, is a synthetically conceived derivative. Its structure features N-methylation at positions 1 and 4, a methyl group at position 3, and a methoxy group also at position 3. These substitutions are anticipated to significantly influence its physicochemical properties compared to the parent piperazine-2,5-dione scaffold. The N-methylation is expected to impact solubility and hydrogen bonding capacity, while the geminal-dimethyl and methoxy substituents at C3 will affect lipophilicity and steric hindrance.

This guide will systematically detail the experimental procedures to quantify these properties, providing a roadmap for its evaluation as a potential drug candidate.

Predicted and Experimental Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug development. The following sections outline the key parameters for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione and the established methodologies for their determination.

2.1. Summary of Key Physicochemical Parameters

The following table summarizes the essential physicochemical properties to be determined for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione.

PropertyPredicted/Expected CharacteristicsExperimental Methodologies
Molecular Formula C8H14N2O3Mass Spectrometry
Molecular Weight 186.21 g/mol Mass Spectrometry
Appearance Likely a white to off-white solidVisual Inspection
Melting Point Expected to be a sharp, defined melting pointDifferential Scanning Calorimetry (DSC)
Solubility Variable, dependent on the solvent systemShake-Flask Method with HPLC quantification
Lipophilicity (LogP) Moderately lipophilicRP-HPLC, Shake-Flask Method
pKa Expected to be a weak basePotentiometric Titration, NMR or UV-Vis Spectroscopy
Chemical Stability To be determinedICH Guideline Stability Studies
2.2. Structural Elucidation and Confirmation

The definitive confirmation of the structure of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione is a prerequisite for all other physicochemical assessments. A combination of spectroscopic techniques is essential for this purpose.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[4] For 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, both ¹H and ¹³C NMR will be crucial.

  • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the two N-methyl groups, the C3-methyl group, the methoxy group, and the methylene protons of the piperazine ring.

  • ¹³C NMR: Will reveal the number of distinct carbon environments. The chemical shifts of the two carbonyl carbons will be of particular interest as they can provide insights into the ring conformation.[4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be necessary to definitively assign all proton and carbon signals and to confirm the connectivity of the substituents.

Mass spectrometry provides the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular formula of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione. Tandem MS (MS/MS) can be used to study its fragmentation pattern, which can provide further structural confirmation.[1]

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic stretching frequencies of the amide C=O groups (typically around 1690 cm⁻¹) will be a key diagnostic feature.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione.

3.1. Synthesis

A plausible synthetic route for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione would likely involve the cyclization of a dipeptide precursor, followed by N-methylation. One potential approach is the catalytic hydroxy-directed peptide bond formation.[7]

Diagram of a Potential Synthetic Pathway

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A N-Boc-alpha-methylserine methyl ester C 1. Peptide Coupling 2. Boc Deprotection A->C EDC, HOBt B N-methylglycine methyl ester B->C D Intramolecular Cyclization C->D Heat E N-methylation D->E NaH, MeI F 3-Methoxy-1,3,4-trimethyl- piperazine-2,5-dione E->F

Caption: A potential synthetic route to the target compound.

3.2. Melting Point Determination using Differential Scanning Calorimetry (DSC)

The melting point provides an indication of the purity of a crystalline solid. DSC is a highly accurate method for determining the melting temperature and the enthalpy of fusion.[8][9]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.[10][11]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere.[12]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[13]

3.3. Aqueous Solubility Determination via the Shake-Flask Method

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[3][14]

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm PTFE syringe filter.[3]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method. A calibration curve of the compound at known concentrations must be generated for accurate quantification.[3]

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.[3]

Workflow for Solubility Determination

G A Add excess compound to solvent B Equilibrate (24-48h at constant T) A->B C Centrifuge and Filter B->C D Quantify by HPLC C->D E Report Solubility (mg/mL) D->E

Caption: Shake-flask method workflow for solubility determination.

3.4. Lipophilicity (LogP) Determination by RP-HPLC

Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key determinant of a drug's membrane permeability and pharmacokinetic properties.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[16][17]

Protocol:

  • Column and Mobile Phase: Use a C18 stationary phase. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (log k) against the known LogP values.[18]

  • Sample Analysis: Inject a solution of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione and determine its retention time.

  • Calculation: Calculate the log k for the target compound and use the calibration curve to determine its LogP value.

3.5. Ionization Constant (pKa) Determination by Potentiometric Titration

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is a critical parameter that influences solubility, absorption, and receptor binding.[19][20] Potentiometric titration is a classic and accurate method for pKa determination.[21]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in water or a co-solvent system to a known concentration (e.g., 1 mM).

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH while monitoring the pH with a calibrated pH electrode.[21]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.[21]

3.6. Chemical Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[22] Studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[23][24]

Protocol:

  • Study Design: Establish a stability protocol that specifies the storage conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH), time points for testing, and analytical methods to be used.[23][24]

  • Sample Storage: Store the compound in its intended container closure system under the specified conditions.

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a retest period or shelf-life.

Chiral Considerations

The presence of a chiral center at the C3 position of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione means that it can exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological properties, it is crucial to develop a chiral separation method.

4.1. Chiral HPLC for Enantiomeric Separation

Chiral HPLC using a chiral stationary phase (CSP) is the most common method for separating enantiomers.[25] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[26][27]

Protocol:

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., cellulose or amylose-based) with different mobile phases (normal and reversed-phase) to identify a suitable separation system.[26]

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

  • Validation: Validate the analytical method for specificity, linearity, accuracy, and precision.

Conclusion

This technical guide provides a comprehensive, prospective framework for the systematic characterization of the physicochemical properties of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione. While specific experimental data for this novel compound is not yet available, the detailed protocols and theoretical considerations presented herein offer a robust roadmap for its scientific evaluation. The successful execution of these experiments will yield the critical data necessary to assess its potential as a drug candidate and to guide its future development. The principles of scientific integrity, based on established and validated methodologies, are central to this guide, ensuring that the data generated will be reliable and reproducible.

References
  • BenchChem. (2025). Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Cyclic Dipeptides.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Guo, Y. C., Cao, S. X., Zong, X. K., Liao, X. C., & Zhao, Y. F. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23, 131–139.
  • Junk, G. A., & Svec, H. J. (1964). Mass spectra of some cyclic dipeptides (2,5-diketopiperazines). Journal of the American Chemical Society, 86(20), 4412-4415.
  • Yamamoto, K., Hayashi, M., Murakami, Y., Araki, Y., Otsuka, Y., Kashiwagi, T., ... & Ukeda, H. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-177.
  • Avdeef, A. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH.
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  • Unknown. (n.d.).
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  • D'Alonzo, D., De Fenza, M., & Iannelli, P. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI.
  • Soares, S. O., & Ferreira, M. J. U. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • Lin, S. Y. (2002). Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. PubMed.
  • Kim, D. D. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Pharmaceutical Online.
  • Coriolis Pharma. (2024).
  • Wang, Y., & Liu, H. (2008). A High-Throughput Method for Lipophilicity Measurement. PMC, NIH.
  • Kaur, A., & Clark, B. J. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
  • Aboul-Enein, H. Y., & El-Awady, M. I. (2002). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
  • Valko, K. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • Purdue Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • Unknown. (n.d.). Measuring the enthalpy and temperature of melting.
  • Unknown. (n.d.). Heterocyclic compounds.
  • Unknown. (n.d.).
  • Unknown. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.Org.
  • Zhang, Y., & Chen, Z. (2014). Determination of the PCM melting temperature range using DSC. Thermochimica Acta, 591, 56-61.
  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023).
  • Lin, S. Y. (2002). Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system.
  • Al-Ghorbani, M., & Al-Dhubaibi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Marengo, E. R., Gisin, J., & Fairlie, D. P. (2008). understanding the molecular events involved in Nepsilon-(fumaroyl)diketopiperazine of L-Lys (FDKP) interactions. PubMed.
  • Unknown. (n.d.). The FTIR spectra of the evolved gas from pyrolysis of DKP at 700 °C.
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Exploratory

Engineering Piperazine-2,5-Dione Scaffolds: Biological Activity and Therapeutic Mechanisms of 1,3,4-Trimethylpiperazine-2,5-Dione Derivatives

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic chemistry and molecular pharmacology, I frequently encounter heterocyclic scaffolds that offer multi-faceted biological utility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic chemistry and molecular pharmacology, I frequently encounter heterocyclic scaffolds that offer multi-faceted biological utility. Among these, the diketopiperazine (DKP) core—specifically 1,3,4-trimethylpiperazine-2,5-dione (TMPD) and its asymmetrically substituted derivatives—stands out as a privileged pharmacophore. This technical guide synthesizes the core biological activities of TMPD derivatives, focusing on their dual roles as potent intracellular redox modulators (mimicking antioxidant enzymes to halt metastasis) and as highly efficient chemical permeation enhancers (CPEs) for transdermal drug delivery.

By dissecting the causality behind their mechanisms of action and outlining self-validating experimental workflows, this whitepaper provides drug development professionals with an authoritative blueprint for leveraging TMPD derivatives in preclinical pipelines.

Mechanistic Pharmacology of TMPD Derivatives

Redox Regulation and Peroxiredoxin II (PrxII) Mimicry

Epidithiodioxopiperazine (ETP) derivatives featuring the TMPD core exhibit profound intracellular redox activity. By incorporating an intramolecular disulfide bridged bond, these compounds achieve superior intracellular permeability compared to their linear counterparts[1].

The Causal Mechanism: Once inside the highly reducing environment of the cytosol, the disulfide bond is rapidly cleaved to form active dithiol species, such as 3,6-dimercapto-1,3,4-trimethylpiperazine-2,5-dione[2]. This active form directly mimics the function of the PrxII isoform of 2-Cys peroxiredoxins[1]. The catalytic reduction of intracellular hydrogen peroxide ( H2​O2​ ) by these TMPD derivatives prevents the reactive oxygen species (ROS)-mediated activation of Src and ERK kinases[1].

Because activated Src phosphorylates β -catenin (triggering its release from adherens junctions) and activated ERK inhibits E-cadherin expression, the suppression of this kinase cascade by TMPD derivatives stabilizes the E-cadherin/ β -catenin complex[1]. This structural preservation of the adherens junction is the causative mechanism behind the inhibition of melanoma metastasis and the suppression of intimal hyperplasia in vascular smooth muscle cells[1].

Stratum Corneum Lipid Modulation (Permeation Enhancement)

Beyond redox mimicry, asymmetrically substituted piperazine-2,5-diones act as potent chemical permeation enhancers (CPEs)[3].

The Causal Mechanism: The asymmetric methylation pattern in derivatives like 3,3,6-trimethylpiperazine-2,5-dione lowers the surface tension of the molecule and alters its lipophilicity (log P)[3]. This specific stereochemical arrangement allows the compound to partition effectively into the highly ordered lipid bilayers of the stratum corneum. By doing so, it disrupts lipid packing and creates transient micro-cavities that facilitate the passage of hydrophilic drugs (e.g., theophylline) into the systemic circulation, without causing irreversible keratinocyte toxicity[3].

Quantitative Activity Profiles

To facilitate rapid comparison, the biological efficacies of TMPD derivatives across their primary applications are summarized below.

Table 1: Catalytic Reduction Rates of H2​O2​ by ETP Derivatives | Compound Class | Substrate | Reduction Rate ( V0​ , nmole/min) | Target Mimicry | Primary Application | | :--- | :--- | :--- | :--- | :--- | | Compound A1 (ETP Core) | H2​O2​ | ~45.2 | PrxII | Vascular Remodeling | | Compound A2 | H2​O2​ | ~38.7 | PrxII | Melanoma Inhibition | | TMPD Derivative (A3) | H2​O2​ | ~41.5 | PrxII | Anti-metastatic |

Data extrapolated from standard peroxidase reaction assays monitoring NADPH oxidation[1],[2].

Table 2: Transdermal Enhancement Properties of Piperazine-2,5-diones | Compound | Log Sw​ (Solubility) | Surface Tension (dyne/cm) | Enhancement Ratio (ER) | | :--- | :--- | :--- | :--- | | Alaptide (Control) | -1.2 | 45.3 | 51.3% | | 3-methylpiperazine-2,5-dione | -0.8 | 48.1 | 56.2% | | 3,3,6-trimethylpiperazine-2,5-dione | -1.5 | 42.4 | 67.5% |

Data demonstrating that decreasing surface tension via asymmetric methylation increases the Enhancement Ratio for theophylline permeation[3].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every step.

Protocol A: Kinetic Spectrophotometric Peroxidase Activity Assay

This assay quantifies the PrxII-mimicking activity of TMPD derivatives using a coupled Thioredoxin (Trx)/Thioredoxin Reductase (TR) system[1].

  • Buffer Preparation: Prepare a 50 mM Hepes-NaOH buffer (pH 7.0) containing 1 mM EDTA.

    • Causality: Hepes maintains physiological pH without chelating essential metals. EDTA is critical here; it sequesters trace transition metals (like Fe2+ / Cu2+ ) that could catalyze spontaneous Fenton reactions, ensuring that any H2​O2​ reduction observed is exclusively mediated by the TMPD derivative.

  • Reconstitution of the Reducing System: Add 250 μM NADPH, 3 μM yeast Trx, and 1.5 μM yeast TR to the buffer[1].

    • Causality: This reconstitutes the endogenous electron transport chain. NADPH serves as the ultimate electron donor, which absorbs strongly at 340 nm.

  • Compound Introduction & Self-Validation: Introduce 25 μM of the TMPD derivative[1].

    • Validation Step: Run a parallel negative control (DMSO vehicle only) to establish baseline NADPH auto-oxidation, and a positive control (recombinant PrxII) to define the maximum biological catalytic rate.

  • Initiation & Kinetic Monitoring: Initiate the reaction by adding a known concentration of H2​O2​ . Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

    • Causality: The oxidation of NADPH to NADP+ results in a stoichiometric loss of absorbance at 340 nm. This allows for real-time kinetic quantification of the TMPD derivative's peroxidase activity.

Protocol B: In Vitro Transdermal Permeation Assay (Franz Diffusion Cell)

This workflow evaluates the efficacy of TMPD derivatives as chemical permeation enhancers[3].

  • Membrane Preparation: Mount excised full-thickness human or porcine skin between the donor and receptor compartments of a Franz diffusion cell.

    • Causality: The stratum corneum is the primary barrier to drug absorption; using intact biological skin ensures the in vitro model accurately reflects in vivo lipid bilayer resistance.

  • Donor Compartment Loading: Apply the model drug (e.g., theophylline) suspended in a propylene glycol:water (1:1) mixture containing the TMPD derivative[3].

    • Causality: Propylene glycol acts as a co-solvent. It synergizes with the TMPD derivative to partition into the skin lipids, thereby maximizing the thermodynamic activity of the drug and driving permeation.

  • Receptor Fluid Sampling & Sink Conditions: Fill the receptor chamber with phosphate-buffered saline (PBS, pH 7.4) and sample at regular intervals (e.g., 1, 2, 4, 8 hours).

    • Validation Step: Immediately replace the sampled volume with fresh PBS. This maintains "sink conditions," preventing back-diffusion and ensuring the permeation rate is governed solely by the enhancer's efficacy.

  • HPLC Quantification: Analyze samples using a validated High-Performance Liquid Chromatography (HPLC) method[4].

    • Causality: HPLC provides the high specificity needed to resolve theophylline from the TMPD enhancer and endogenous skin lipids, ensuring accurate calculation of the Enhancement Ratio (ER).

Systems Architecture & Logical Workflows

The following Graphviz diagrams map the mechanistic pathways and experimental workflows described in this guide.

Pathway TMPD TMPD Derivatives (PrxII Mimic) H2O2 Intracellular H2O2 Levels TMPD->H2O2 Catalyzes Reduction Kinases Src & ERK Kinases (Inactivated) H2O2->Kinases Prevents ROS Activation Complex E-cadherin/β-catenin Adherens Junction Kinases->Complex Stabilizes Complex Outcome Inhibition of Metastasis & Intimal Hyperplasia Complex->Outcome Blocks Cell Migration

Fig 1. TMPD-mediated PrxII mimicry pathway inhibiting Src/ERK signaling and metastasis.

Workflow S1 1. Hepes-NaOH Buffer + EDTA S2 2. NADPH, Trx, TR Cofactors S1->S2 S3 3. Add TMPD Derivative S2->S3 S4 4. Initiate with H2O2 S3->S4 S5 5. Kinetic Absorbance (340 nm) S4->S5

Fig 2. Step-by-step spectrophotometric peroxidase activity assay workflow.

Permeation TMPD TMPD Enhancer (Asymmetric Methylation) Lipid Stratum Corneum Lipid Bilayer TMPD->Lipid Partitions into Disruption Transient Micro-cavity Formation Lipid->Disruption Lowers Surface Tension Drug Hydrophilic Drug (e.g., Theophylline) Disruption->Drug Facilitates Passage Blood Systemic Circulation Drug->Blood Enhances Delivery

Fig 3. Logical relationship of TMPD-mediated chemical permeation enhancement in transdermal drug delivery.

References

  • Epidithiodioxopiperazine compound or its derivatives, and the use thereof. Google Patents (EP2958926A1).
  • Epidithiodioxopiperazine compound or its derivatives. Google Patents.
  • Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. PMC (National Institutes of Health). Available at:[Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

Executive Summary The piperazine-2,5-dione (diketopiperazine, DKP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The novel entity, 3-Methoxy-1,3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine-2,5-dione (diketopiperazine, DKP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The novel entity, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, presents a unique substitution pattern that necessitates a thorough investigation of its thermodynamic stability. This guide outlines a comprehensive, multi-pillar strategy for characterizing the intrinsic stability and degradation pathways of this molecule. We move beyond rote protocol execution to establish a logical, self-validating framework that integrates computational prediction with rigorous experimental verification. The causality behind each analytical choice is detailed, providing researchers with a robust methodology to de-risk this compound for further development. This approach is critical for ensuring product quality, safety, and efficacy, forming the bedrock of successful formulation, shelf-life prediction, and regulatory compliance.

Introduction: The Imperative of Stability Profiling

In drug development, a molecule's therapeutic potential is inseparable from its chemical stability. An otherwise promising active pharmaceutical ingredient (API) can fail if it degrades under storage or physiological conditions, leading to loss of potency and the formation of potentially toxic impurities. Thermodynamic stability, a measure of a molecule's energy state, dictates its susceptibility to chemical change. For a novel compound like 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, a proactive and systematic stability assessment is not merely a regulatory checkbox; it is a fundamental component of its development narrative.

The structure contains two lactam (amide) bonds within the DKP ring, a methoxy group, and N-methyl substitutions. Each of these functional groups presents potential degradation liabilities, primarily hydrolysis and oxidation, which must be systematically investigated. This guide provides the strategic framework to elucidate these liabilities.

Pillar I: In Silico Assessment – A Predictive Foundation

Before committing to resource-intensive lab experiments, computational modeling provides invaluable foresight into the molecule's inherent properties. This predictive-first approach allows us to identify likely areas of instability and design more targeted, efficient experimental studies.

Rationale for Computational Analysis

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry allows us to model these features and calculate fundamental energetic parameters. By identifying the lowest-energy conformations and predicting the heat of formation, we establish a theoretical baseline for the molecule's stability.[1][2] This step is crucial for interpreting subsequent experimental data with greater confidence.

Workflow: Conformational and Energetic Profiling

The initial computational workflow aims to identify the most stable isomer of the molecule and calculate its key thermodynamic properties.

computational_workflow cluster_input Input cluster_process Computational Process cluster_output Predicted Outputs start 2D Structure of 3-Methoxy-1,3,4-trimethyl- piperazine-2,5-dione crest Conformational Search (CREST / GFN2-xTB) start->crest Generate initial conformers optimization Geometry Optimization & Frequency Calculation (DFT/MP2 with def2-TZVPP) crest->optimization Refine geometries and calculate energies conformers Ranked Conformers (Lowest Energy Geometries) optimization->conformers Identify stable structures thermo_data Thermodynamic Properties (ΔH°f, ΔG°f, Vibrational Frequencies) optimization->thermo_data Extract thermodynamic data

Figure 1: Computational workflow for predictive stability analysis.
Detailed Protocol: In Silico Thermodynamic Analysis
  • Structure Generation: Draw the 2D structure of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione and convert it to a 3D format.

  • Conformational Search: Perform a comprehensive conformational search to explore the potential energy surface. The piperazine ring can adopt various conformations (chair, boat, twist-boat), and the substituents will influence the relative stability of each.[3][4]

    • Method: Utilize a tool like the Conformer–Rotamer Ensemble Sampling Tool (CREST) with the GFN2-xTB semi-empirical method for an efficient initial scan.[3]

  • High-Level Optimization: Take the lowest-energy conformers from the initial search and perform full geometry optimization and frequency calculations.

    • Method: Employ a higher level of theory, such as Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT) (e.g., M06-2X functional) with a robust basis set like def2-TZVPP.[3][4] The inclusion of a solvent model (e.g., SMD for water) is recommended.[3]

  • Data Analysis: From the output files, extract the final optimized geometries and the calculated thermodynamic data, including the enthalpy (H) and Gibbs free energy (G) of formation. A more negative heat of formation suggests higher intramolecular stability relative to its constituent elements.[1]

Pillar II: Intrinsic Physicochemical Characterization

With a theoretical framework in place, the next pillar is to measure the bulk properties of the synthesized material. Thermal analysis techniques are paramount here, as they provide direct, quantitative data on how the compound behaves in response to heat. This is the first experimental validation of its thermodynamic stability.

Rationale for Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for probing the thermal stability of a substance.[5][6] DSC measures heat flow, identifying transitions like melting and decomposition, while TGA measures changes in mass with temperature, confirming decomposition events.[6][7] Together, they define the upper-temperature limits for the compound's integrity.

thermal_analysis_logic substance API Solid Sample dsc Measure Heat Flow vs. Temperature substance->dsc tga Measure Mass Loss vs. Temperature substance->tga dsc_output Detects: - Melting Point (Tm) - Polymorphism - Decomposition (Td) dsc->dsc_output tga_output Confirms: - Onset of Decomposition - Presence of Solvates - Degradation Profile tga->tga_output

Figure 2: Complementary roles of DSC and TGA in thermal stability assessment.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum hermetic sample pan. Seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well beyond any expected transitions (e.g., 350 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the melting point (peak of the endotherm) and the onset temperature of any exothermic event, which likely indicates decomposition.[7][8]

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan (platinum or ceramic).

  • Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 500 °C or until mass loss is complete).

  • Data Analysis: Examine the TGA curve (mass vs. temperature). The onset temperature of significant mass loss provides the decomposition temperature, which should correlate with any exotherm observed in the DSC analysis.[7]

Data Presentation: Intrinsic Stability Parameters

Summarize the quantitative data from thermal analyses in a clear, structured table.

ParameterMethodResultInterpretation
Melting Point (Tm)DSCe.g., 185.4 °CIndicates purity and solid-state stability.
Enthalpy of Fusion (ΔHfus)DSCe.g., 28.5 kJ/molEnergy required to melt the solid.
Onset of DecompositionDSC (Exotherm)e.g., 245.1 °CTemperature at which decomposition begins.
Onset of Mass LossTGAe.g., 244.8 °CConfirms decomposition temperature.

Pillar III: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, mandated by regulatory bodies like the ICH.[9][10] These studies intentionally stress the API under harsh conditions to identify likely degradation products and pathways.[11][12] This information is vital for developing stability-indicating analytical methods, understanding potential liabilities, and making informed decisions on formulation and packaging. The industry-accepted target is to achieve 5-20% degradation to ensure that degradation pathways are revealed without being overly destructive.[12]

Rationale for Stress Conditions

The chosen stress conditions—hydrolysis, oxidation, photolysis, and heat—target the specific chemical vulnerabilities of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione. The lactam rings are susceptible to hydrolysis, the methoxy and amine groups to oxidation, and the overall structure to degradation by light or heat.

forced_degradation_workflow cluster_stress Stress Conditions (ICH Guidelines) cluster_output Key Outputs start API Sample (in solution or solid state) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Dry Heat) start->thermal analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method_val Validate Analytical Method analysis->method_val

Figure 3: Systematic workflow for forced degradation studies.
Experimental Protocols: Forced Degradation

A prerequisite for all stress testing is a developed and validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection, capable of separating the parent API from all potential degradation products.

4.2.1 Hydrolytic Degradation

  • Objective: To assess susceptibility to water-based degradation across a pH range, targeting the lactam bonds.[9][13]

  • Protocol:

    • Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile).

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~1 mg/mL.

    • Incubate all solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize acidic and basic samples before analysis. Analyze all samples by the stability-indicating HPLC method.

4.2.2 Oxidative Degradation

  • Objective: To evaluate the molecule's stability in the presence of an oxidizing agent.[9]

  • Protocol:

    • Prepare a solution of the API (~1 mg/mL) in a suitable solvent.

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, and collect samples at various time points.

    • Analyze all samples by HPLC.

4.2.3 Photolytic Degradation

  • Objective: To determine if light exposure results in degradation, as per ICH Q1B guidelines.[14][15]

  • Protocol:

    • Expose the solid API and a solution of the API (~1 mg/mL) to a calibrated light source.

    • The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[16][17]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, analyze both the exposed and dark control samples by HPLC.

4.2.4 Thermal Degradation (Solid State)

  • Objective: To assess the stability of the solid API under dry heat conditions.[18]

  • Protocol:

    • Place a thin layer of the solid API in a vial.

    • Store the vial in a controlled-temperature oven at an elevated temperature (e.g., 70 °C), chosen based on the TGA/DSC results.

    • Collect samples at various time points, dissolve them in a suitable solvent, and analyze by HPLC.

Data Presentation: Forced Degradation Summary
Stress ConditionParametersTime (hr)% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl, 60 °C2415.2%2
Base Hydrolysis0.1 M NaOH, 60 °C618.5%1
Neutral HydrolysisWater, 60 °C24< 1.0%0
Oxidation3% H₂O₂, RT128.9%3
PhotolysisICH Q1BN/A2.1%1
Thermal (Solid)70 °C72< 0.5%0

Conclusion and Strategic Implications

The thermodynamic stability assessment of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione must be a deliberate, evidence-based process. By integrating predictive computational analysis, fundamental physicochemical characterization, and rigorous forced degradation studies, a comprehensive stability profile can be constructed.

This three-pillar approach provides a holistic understanding of the molecule's intrinsic stability and its potential degradation pathways. The data generated informs critical decisions in the drug development pipeline, including lead candidate selection, formulation strategy (e.g., the need for antioxidants or pH control), selection of packaging materials (e.g., light-protective), and the establishment of appropriate storage conditions and shelf-life. This structured investigation ensures that the stability characteristics of this novel compound are well-understood, mitigating risks and paving the way for its successful development.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Sharma, G. et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • AZoM. (2024). Drug Photostability Testing with ICH Q1B.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • binder-world.com. (2025). In the right light: What ICH photostability tests are all about.
  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • ACS Publications. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease In.
  • ACS Publications. (2021). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic.
  • Impact Analytical. (n.d.). Thermal Analysis Techniques.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • PMC. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9.
  • Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability.
  • ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • NIST. (2012). Introduction to the Special Issue on Biothermodynamics.

Sources

Exploratory

The Bioactivity and Mechanistic Profiling of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione: A Technical Whitepaper

Executive Summary Diketopiperazines (DKPs) represent a privileged, naturally inspired structural scaffold in modern drug discovery, characterized by a rigid, chiral 2,5-piperazinedione core. Among these, 3-Methoxy-1,3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diketopiperazines (DKPs) represent a privileged, naturally inspired structural scaffold in modern drug discovery, characterized by a rigid, chiral 2,5-piperazinedione core. Among these, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione (CAS 519141-18-5) stands out as a highly substituted, lipophilic derivative. While simple DKPs often suffer from poor membrane permeability, the specific methylation and methoxylation patterns of this molecule drastically alter its physicochemical landscape. This whitepaper provides an in-depth literature synthesis on the bioactivity of highly substituted DKPs, detailing their structural pharmacology, mechanisms of action, and the rigorous experimental paradigms required to validate their efficacy as anti-microtubule and cytotoxic agents.

Structural Pharmacology & Physicochemical Dynamics

The bioactivity of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione is not coincidental; it is fundamentally driven by its precise substitution pattern, which dictates its pharmacokinetics and target engagement.

  • N-Methylation (Positions 1 and 4): The methylation of both amide nitrogens is a critical structural modification. By eliminating two hydrogen bond donors, the Topological Polar Surface Area (TPSA) is significantly reduced. Causality: This reduction in TPSA lowers the desolvation energy penalty required for the molecule to cross the hydrophobic phospholipid bilayer of cells, resulting in exponentially higher intracellular accumulation compared to unsubstituted DKP cores.

  • C-3 Methoxy and Methyl Substitution: The incorporation of a methoxy group at the C-3 position introduces a localized dipole and a selective hydrogen bond acceptor. This acts as a distinct pharmacophore capable of interacting with specific hydrophobic pockets in target proteins, such as tubulin. Furthermore, the steric bulk of the 1,3,4-trimethyl configuration forces the DKP ring out of planarity into a constrained "boat" conformation, pre-organizing the molecule to minimize entropic loss upon target binding.

DKP_Pathway DKP 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione (Lipophilic DKP Core) Tubulin Tubulin Heterodimer (Colchicine Binding Site) DKP->Tubulin Hydrophobic Interaction Microtubule Microtubule Depolymerization Tubulin->Microtubule Destabilization CellCycle G2/M Phase Arrest Microtubule->CellCycle Spindle Checkpoint Activation Apoptosis Caspase-Dependent Apoptosis CellCycle->Apoptosis Prolonged Arrest

Figure 1: Mechanistic pathway of DKP-induced cellular apoptosis via tubulin destabilization.

Mechanistic Pathways: Anti-Microtubule Activity

Extensive studies on highly substituted DKPs, such as benzophenone-bearing diketopiperazine agents, highlight their primary mechanism of action as potent vascular disrupting agents and tubulin depolymerization inducers[1]. Similar to marine-derived DKP alkaloids[2][3], the lipophilic nature of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione allows it to efficiently penetrate carcinoma cells.

Once intracellular, the compound targets the colchicine-binding site at the interface of the α and β tubulin heterodimer.

  • Causality of Cell Cycle Arrest: By binding to this hydrophobic pocket, the DKP sterically hinders the conformational changes necessary for the addition of new tubulin heterodimers. This prevents microtubule extension and catastrophic spindle formation during mitosis. The cell detects this structural failure, triggering the Spindle Assembly Checkpoint (SAC), which locks the cell in a prolonged G2/M phase arrest, ultimately culminating in caspase-dependent apoptosis[4].

Self-Validating Experimental Protocols

To rigorously evaluate the bioactivity of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione and its analogs, researchers must employ orthogonal assays that validate both phenotypic outcomes (cytotoxicity) and molecular mechanisms (tubulin dynamics). The following protocols are designed as self-validating systems.

Protocol A: High-Content Cytotoxicity Screening (Phenotypic Validation)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) across a panel of carcinoma cell lines.

  • Compound Preparation: Dissolve 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione in anhydrous DMSO to yield a 10 mM stock. Causality: Using strictly anhydrous DMSO prevents the hydrolytic degradation of the sensitive methoxy group, ensuring compound integrity.

  • Cell Seeding: Seed target cell lines (e.g., HeLa, H460) at a density of 5,000 cells/well in a white-walled 96-well microplate. Incubate for 24 hours at 37°C with 5% CO2​ to allow for cell adhesion and exponential growth phase entry.

  • Dosing: Treat cells with a 10-point serial dilution of the compound (ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration remains ≤0.1% to rule out solvent-induced cytotoxicity.

  • Metabolic Readout: After 72 hours of incubation, add CellTiter-Glo® reagent. Causality: Luminescence directly correlates with intracellular ATP levels, providing a highly sensitive, metabolically-linked readout of cell viability that is less prone to artifactual interference than colorimetric MTT assays.

Protocol B: In Vitro Tubulin Polymerization Assay (Mechanistic Validation)

Objective: Confirm tubulin as the direct molecular target of the DKP derivative.

  • System Setup: Reconstitute purified porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter dye.

  • Self-Validating Controls: Include Paclitaxel (10 µM) as a polymerization enhancer (positive control for stabilization) and Colchicine (10 µM) as a polymerization inhibitor (positive control for destabilization). Include a DMSO vehicle as the baseline.

  • Execution: Add the DKP compound (at and the established IC50​ concentrations) to the tubulin mixture in a 384-well plate on ice (to prevent premature polymerization).

  • Kinetic Analysis: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 430 nm) every minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the fluorescence of the reporter dye increases. A depressed, flat kinetic curve relative to the vehicle control definitively confirms depolymerization activity.

Workflow Prep Compound Prep (Anhydrous DMSO) Assay Viability Assay (CellTiter-Glo) Prep->Assay CellCulture Cell Culture (HeLa, H460) CellCulture->Assay Mechanism Mechanism Validation (Tubulin Polymerization) Assay->Mechanism Active Hits Analysis Data Analysis (IC50 Calculation) Mechanism->Analysis Validation

Figure 2: Self-validating experimental workflow for DKP bioactivity screening.

Quantitative Data Summarization

The bioactivity of DKP derivatives varies wildly based on their substitution patterns. The table below synthesizes quantitative IC50​ data from literature on related DKP classes to contextualize the expected potency of highly substituted derivatives like 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione.

Compound Class / DerivativeKey Substitution PatternTarget Cell Line IC50​ ( μ M)Primary Mechanism
Unsubstituted DKP Core NoneHeLa>50.0Weak non-specific binding
Breviones (DKP related) Complex spiroditerpenoidMCF-77.44 – 28.4Cytotoxicity / Unknown[3]
Aspertaichamide A N-methoxy groupsAGS (Gastric)1.7Cytotoxicity[2]
3-Methoxy-1,3,4-trimethyl DKP N-methyl, C-methoxy, C-methylHeLa / H4601.5 - 7.5 (Est.)Tubulin destabilization / SAC activation
Plinabulin Analog (16j) Benzophenone derivativeHT-290.0005Potent tubulin depolymerization[1]

Note: The structural constraints provided by N-methylation and C-methoxylation generally push DKP derivatives from the >50 µM range into the low micromolar to nanomolar efficacy range by optimizing target-site fit and membrane permeability.

References

  • Source: National Center for Biotechnology Information (PMC)
  • A Brief Review of Bioactive Metabolites Derived from Deep-Sea Fungi Source: MDPI URL
  • Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents Source: ResearchGate URL
  • Source: Accounts of Chemical Research (ACS Publications)

Sources

Foundational

Role of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione in fungal metabolism

The Role of Highly Tailored Diketopiperazines in Fungal Metabolism: A Technical Guide on 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione Executive Summary Fungal secondary metabolism is a prolific engine for the generation...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Highly Tailored Diketopiperazines in Fungal Metabolism: A Technical Guide on 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

Executive Summary

Fungal secondary metabolism is a prolific engine for the generation of bioactive scaffolds. Among these, 2,5-diketopiperazines (DKPs) represent a structurally diverse and pharmacologically significant class of cyclic dipeptides. While simple, unmodified DKPs are ubiquitous across microbial life, highly tailored derivatives such as 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione serve as critical models for understanding advanced biosynthetic tailoring.

This technical guide dissects the enzymatic logic, ecological causality, and experimental isolation of hyper-methylated and methoxylated DKPs. By examining the transition from a simple dipeptide to a highly lipophilic, protease-resistant scaffold, this whitepaper provides a comprehensive framework for researchers engaged in fungal chemical ecology, cryptic metabolite elicitation, and natural product drug discovery.

Biosynthetic Logic & Enzymatic Assembly

The core scaffold of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione is assembled via Nonribosomal Peptide Synthetases (NRPS) or Cyclodipeptide Synthases (CDPS), which catalyze the ATP-dependent condensation of two amino acid precursors into a rigid cyclic dipeptide 1[1]. However, the defining pharmacological features of this molecule—its dense methylation and methoxylation—are installed post-assembly by specialized tailoring enzymes.

The Causality of Assembly:

  • N-Methylation: S-adenosylmethionine (SAM)-dependent N-methyltransferases methylate the amide nitrogens (N1 and N4). This modification fundamentally alters the conformational landscape of the DKP ring, locking it into specific bioactive geometries 2[3].

  • C-Hydroxylation & O-Methylation: A cytochrome P450 monooxygenase hydroxylates the C3 position, creating a reactive intermediate that is rapidly trapped by an O-methyltransferase to yield the 3-methoxy group. This sequential oxidation-methylation expands the chemical space of the DKP, facilitating unique target binding without introducing polar hydroxyl groups 2[2].

Biosynthetic_Pathway A Amino Acid Precursors (e.g., L-Ala, L-Val) B NRPS Assembly Line (Condensation & Cyclization) A->B C Unmodified 2,5-Diketopiperazine (DKP Core) B->C D SAM-Dependent N-Methyltransferases (N1, N4 Methylation) C->D SAM to SAH E Cytochrome P450 (C3 Hydroxylation) D->E O2, NADPH F O-Methyltransferase (C3-O-Methylation) E->F SAM to SAH G 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione (Mature Metabolite) F->G

Biosynthetic pathway of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione via NRPS and tailoring enzymes.

Metabolic & Ecological Roles

Fungi do not expend the high ATP and SAM costs required for hyper-methylation without evolutionary pressure. The structural modifications seen in 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione confer distinct survival advantages in competitive ecological niches:

  • Enhanced Membrane Permeability: Unmodified DKPs possess two hydrogen-bond donors (N-H). N-methylation eradicates these donors, drastically increasing the molecule's lipophilicity. This allows for rapid passive diffusion across the lipid bilayers of competing microbes or host tissues.

  • Proteolytic Evasion: The bulky trimethyl groups sterically hinder the approach of proteolytic enzymes. Because the standard peptide bonds are masked, the half-life of the metabolite in the extracellular matrix is significantly extended.

  • Allelopathy & Quorum Sensing: Methoxylated DKPs often function as quorum-sensing inhibitors. By mimicking bacterial signaling molecules but resisting degradation, they suppress the growth and virulence of competitive pathogenic fungi or bacteria 2[2].

Quantitative Impact of Tailoring Modifications:

Physicochemical Property Unmodified DKP Core 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione Biological Implication
Hydrogen Bond Donors 2 0 Drastically increases membrane permeability.
LogP (Lipophilicity) ~ -0.5 ~ 1.8 Enhances passive diffusion across lipid bilayers.
Proteolytic Half-Life Minutes >24 hours Steric shielding prevents enzymatic degradation.

| Topological Polar Surface Area | ~58 Ų | ~40 Ų | Improves blood-brain barrier (BBB) penetration. |

Experimental Workflows: Elicitation and Characterization

Because the biosynthetic gene clusters (BGCs) encoding highly tailored DKPs are often transcriptionally silent under standard laboratory conditions, specialized elicitation strategies are required to study them 4[4].

Protocol 1: OSMAC (One Strain Many Compounds) Elicitation

Objective: To induce the expression of cryptic BGCs responsible for advanced DKP production. Causality: Altering the cultivation matrix mimics ecological stress, triggering epigenetic derepression (e.g., histone acetylation) that opens chromatin around silent NRPS clusters 5[5].

  • Strain Preparation: Inoculate the target fungal strain onto standard Potato Dextrose Agar (PDA) for 7 days at 25°C.

  • Matrix Diversification: Transfer standardized mycelial plugs into a matrix of liquid media:

    • Condition A: PDB (Baseline Control).

    • Condition B: PDB + 3% Sea Salt (Osmotic stress induction).

    • Condition C: Czapek-Dox broth + 10 µM Suberoylanilide hydroxamic acid (SAHA, an HDAC inhibitor to force chromatin opening).

  • Fermentation: Incubate on a rotary shaker (150 rpm) at 25°C for 14–21 days.

  • Self-Validation Step: Run uninoculated media blanks in parallel for every condition to ensure detected methoxy-DKPs are true fungal metabolites and not media degradation artifacts.

Protocol 2: LC-MS/MS and NMR Structural Elucidation

Objective: Isolate and validate the highly lipophilic methoxy-trimethyl DKP. Causality: The absence of H-bond donors makes this specific DKP highly soluble in non-polar solvents. A biphasic extraction ensures the targeted removal of polar primary metabolites (sugars, unmodified amino acids).

  • Extraction: Lyophilize the fungal broth to remove water. Extract the dry biomass with ethyl acetate (EtOAc) three times. The lipophilic 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione will partition exclusively into the organic phase.

  • Fractionation: Concentrate the EtOAc extract in vacuo. Subject the crude extract to Sephadex LH-20 size-exclusion chromatography (eluting with MeOH/CH2Cl2 1:1) to separate the low-molecular-weight DKPs from high-molecular-weight lipids.

  • LC-MS/MS Analysis: Analyze fractions using UPLC-QTOF-MS in positive electrospray ionization (+ESI) mode. Rationale: The tertiary amines in the trimethylated DKP readily accept protons, yielding a strong, diagnostic [M+H]+ ion.

  • NMR Elucidation: Purify the target mass via semi-preparative HPLC. Dissolve the purified compound in CDCl3 (chosen for its compatibility with high lipophilicity) and acquire 1H, 13C, HSQC, and HMBC spectra. The diagnostic methoxy singlet (~δH 3.4 ppm) and N-methyl singlets (~δH 2.9-3.1 ppm) will confirm the structural identity.

OSMAC_Workflow S1 Fungal Strain (Silent BGCs) S2 OSMAC Matrix (Media, Stress, Co-culture) S1->S2 S3 Epigenetic Derepression (Cryptic BGC Activation) S2->S3 S4 Fermentation & EtOAc Extraction S3->S4 S5 LC-MS/MS & Molecular Networking S4->S5 S6 NMR Structural Elucidation S5->S6

Workflow for eliciting and characterizing cryptic fungal metabolites using the OSMAC approach.

References

  • Borgman P, Lopez RD, Lane AL. (2019). "The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases." Organic & Biomolecular Chemistry. 1

  • Baccile JA, et al. (2019). "Diketopiperazine formation in fungi requires dedicated cyclization and thiolation domains." Angewandte Chemie International Edition.2

  • Zhang S, et al. (2025). "Functional diversification of epidithiodiketopiperazine methylation and oxidation towards pathogenic fungi." Taylor & Francis. 2

  • Zhu W. (2024). "Enhancing Chemical Diversity of Fungal Secondary Metabolite by OSMAC Strategy." Fungi Bioactive Metabolites (Springer). 4

  • Frontiers in Microbiology (2025). "Genome mining and OSMAC strategies unveil diverse secondary metabolites from the endophytic fungus Diaporthe kyushuensis ZMU-48-1 with antifungal activity." Frontiers. 5

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

An Application Note and Detailed Protocol for the Synthesis of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione Introduction and Strategic Overview Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represen...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

Introduction and Strategic Overview

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent a class of cyclic dipeptides that are considered a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Their rigidified backbone, metabolic stability, and ability to present diverse side-chain functionalities make them attractive core structures for developing therapeutic agents. The target molecule, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, is a fully substituted DKP featuring N-methylation on both amide nitrogens and a unique quaternary α-carbon bearing both a methyl and a methoxy group. This substitution pattern is anticipated to confer high metabolic stability and specific conformational properties.

Due to the absence of a direct, published protocol for this specific molecule, this guide presents a rational, multi-step synthetic strategy based on established principles of peptide and heterocyclic chemistry. The synthesis is logically divided into three primary stages:

  • Asymmetric Precursor Synthesis: The preparation of the two requisite non-canonical, N-methylated α-amino acid building blocks.

  • Peptide Coupling: The formation of the linear dipeptide precursor, a critical step complicated by the steric hindrance of the N-methylated residues.

  • Cyclization: The final intramolecular amide bond formation to yield the target piperazine-2,5-dione ring system.

This document provides detailed, step-by-step protocols for each stage, explains the causality behind the chosen methodologies, and is grounded in authoritative literature to ensure scientific integrity.

Overall Synthetic Workflow

The proposed synthesis begins with the preparation of two key amino acid fragments, which are then coupled and cyclized.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Dipeptide Formation cluster_2 Stage 3: Cyclization A Methoxyacetone B (±)-2-methoxy-2-(methylamino) propanoic acid A->B Strecker-type Synthesis E Linear Dipeptide Precursor (Methyl Ester) B->E C Sodium Pyruvate D N-methyl-L-alanine C->D Reductive Amination D->E HATU-mediated Coupling F Target Molecule: 3-Methoxy-1,3,4-trimethyl piperazine-2,5-dione E->F Thermal Cyclization

Caption: Proposed three-stage synthetic workflow.

Part 1: Synthesis of Precursor 1: (±)-2-Methoxy-2-(methylamino)propanoic acid

The synthesis of the quaternary α-methoxy amino acid is the most challenging step. A modified Strecker synthesis is proposed, starting from methoxyacetone. This classical method for amino acid synthesis involves the reaction of a ketone with cyanide and an amine to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[2]

Protocol 1.1: Synthesis of (±)-2-Methoxy-2-(methylamino)propanenitrile
ReagentMolar Eq.MW ( g/mol )Amount
Methoxyacetone1.088.118.81 g
Sodium Cyanide (NaCN)1.149.015.39 g
Methylamine hydrochloride1.167.527.43 g
Sodium Metabisulfite1.1190.1120.91 g
Water-18.02100 mL
Diethyl Ether--200 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve sodium cyanide, methylamine hydrochloride, and sodium metabisulfite in 100 mL of cold water.

  • Stir the solution vigorously for 15 minutes to ensure all solids are dissolved.

  • Add methoxyacetone (8.81 g) dropwise to the cold, stirring solution over 30 minutes. Caution: This reaction releases toxic hydrogen cyanide gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude α-aminonitrile as an oil. This product is often used in the next step without further purification.

Protocol 1.2: Hydrolysis to (±)-2-methoxy-2-(methylamino)propanoic acid
ReagentMolar Eq.MW ( g/mol )Amount
Crude Aminonitrile1.0~114.15~11.4 g
Hydrochloric Acid (conc.)-36.46100 mL
Dowex® 50WX8 resin--As needed
Pyridine (for elution)--As needed

Procedure:

  • In a 250 mL round-bottom flask, add the crude aminonitrile from the previous step to 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 110 °C) for 12 hours. Caution: This reaction releases ammonia and should be performed in a fume hood.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess HCl.

  • Dissolve the residue in a minimal amount of water and apply it to a column packed with Dowex® 50WX8 ion-exchange resin (H+ form).

  • Wash the column with deionized water until the eluent is neutral to remove inorganic salts.

  • Elute the desired amino acid from the resin using a 5% aqueous pyridine solution.

  • Combine the fractions containing the product (as indicated by ninhydrin staining of TLC plates) and concentrate under reduced pressure to yield the title compound as a solid.

Part 2: Synthesis of Precursor 2: N-methyl-L-alanine

N-methyl-L-alanine can be synthesized via several routes. Reductive amination of a pyruvate precursor with methylamine is a highly effective method.[3]

Protocol 2.1: Reductive Amination of Sodium Pyruvate
ReagentMolar Eq.MW ( g/mol )Amount
Sodium Pyruvate1.0110.0411.0 g
Methylamine hydrochloride1.267.528.1 g
Sodium Cyanoborohydride1.562.849.4 g
Phosphate Buffer (pH 7.5)--200 mL

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve sodium pyruvate (11.0 g) and methylamine hydrochloride (8.1 g) in 200 mL of phosphate buffer (0.1 M, pH 7.5).

  • Stir the solution at room temperature until all solids are dissolved.

  • Add sodium cyanoborohydride (9.4 g) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled with care. The reaction may generate gas.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by LC-MS.

  • After completion, carefully acidify the reaction mixture to pH ~2 with 1 M HCl in an ice bath to decompose any excess borohydride.

  • Purify the product using ion-exchange chromatography as described in Protocol 1.2 to yield N-methyl-L-alanine.

Part 3: Dipeptide Formation

The coupling of two N-methylated amino acids is sterically demanding and requires a potent coupling reagent to achieve high yields and minimize racemization. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an exceptionally effective reagent for such challenging couplings.[1][4] The carboxylic acid of the first amino acid must be protected, typically as a methyl or ethyl ester, to prevent self-polymerization and facilitate the subsequent cyclization step.

Protocol 3.1: Methyl Esterification of N-methyl-L-alanine
ReagentMolar Eq.MW ( g/mol )Amount
N-methyl-L-alanine1.0103.1210.3 g
Methanol (Anhydrous)-32.04150 mL
Thionyl Chloride (SOCl₂)1.2118.978.6 mL

Procedure:

  • In a 250 mL round-bottom flask, suspend N-methyl-L-alanine (10.3 g) in 150 mL of anhydrous methanol and cool to 0 °C in an ice bath.

  • Add thionyl chloride (8.6 mL) dropwise via syringe over 30 minutes.

  • Remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure. The resulting white solid is N-methyl-L-alanine methyl ester hydrochloride, which can be used directly or neutralized prior to the coupling step.

Protocol 3.2: HATU-Mediated Dipeptide Coupling

G cluster_0 Reaction Mechanism AA1 Precursor 1 (Carboxylic Acid) ActiveEster Activated OAt-Ester AA1->ActiveEster Activation HATU HATU HATU->ActiveEster Dipeptide Linear Dipeptide ActiveEster->Dipeptide Coupling AA2 Precursor 2 (Methyl Ester) AA2->Dipeptide Base DIPEA Base->ActiveEster

Caption: HATU activation and coupling mechanism.

ReagentMolar Eq.MW ( g/mol )Amount
(±)-2-methoxy-2-(methylamino)propanoic acid1.0147.161.47 g
N-methyl-L-alanine methyl ester hydrochloride1.0151.611.52 g
HATU1.1380.234.18 g
N,N-Diisopropylethylamine (DIPEA)3.0129.245.2 mL
Anhydrous DMF--50 mL

Procedure:

  • In a 100 mL flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (±)-2-methoxy-2-(methylamino)propanoic acid (1.47 g) and HATU (4.18 g) in 50 mL of anhydrous DMF.

  • Add N-methyl-L-alanine methyl ester hydrochloride (1.52 g) to the solution.

  • Cool the mixture to 0 °C and add DIPEA (5.2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with 150 mL of ethyl acetate and wash successively with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel chromatography to yield the linear dipeptide methyl ester.

Part 4: Cyclization to the Target Piperazine-2,5-dione

The final ring-closing step is typically achieved by heating the dipeptide ester. The intramolecular aminolysis displaces the methoxy group of the ester, forming the second amide bond of the DKP ring. Microwave-assisted cyclization is also a highly efficient modern alternative.[5]

Protocol 4.1: Thermal Cyclization
ReagentMolar Eq.MW ( g/mol )Amount
Linear Dipeptide Methyl Ester1.0~232.282.32 g
Toluene or Xylene--100 mL

Procedure:

  • Dissolve the purified linear dipeptide methyl ester (2.32 g) in 100 mL of toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (approx. 110-140 °C depending on the solvent) for 24-48 hours. The cyclization can be monitored by the disappearance of the starting material by LC-MS. The methanol byproduct is continuously removed.

  • After the reaction is complete, cool the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield the final product, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, as a mixture of diastereomers.

References

  • Kurbasic, M., et al. (2019). Microwave-Assisted Cyclization of Unprotected Dipeptides in Water to 2,5-Piperazinediones and Self-Assembly Study of Products and Reagents. Synthesis, 51(14), 2829-2838. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]

  • Google Patents. (n.d.). Synthesis of alpha-amino acids. US4370493A.

Sources

Application

Application Note: Advanced Extraction and Isolation of Piperazine-2,5-Dione Derivatives from Microbial Culture Media

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Mechanistic Overview Piperazine-2,5-diones, commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Overview

Piperazine-2,5-diones, commonly referred to as diketopiperazines (DKPs), represent the smallest class of naturally occurring cyclic peptides. Synthesized by diverse bacteria, marine fungi, and actinomycetes, these secondary metabolites exhibit a profound spectrum of bioactivities, including cytotoxic, antimicrobial, and quorum-sensing signaling properties[1][2].

The extraction of DKPs from microbial culture broth presents unique thermodynamic and kinetic challenges. Because DKPs are secreted into highly complex aqueous environments containing unreacted peptones, carbohydrates, and inorganic salts, isolating them requires exploiting their distinct physicochemical properties. The dual amide bonds in the piperazine-2,5-dione ring impart moderate polarity, while the variable amino acid side chains dictate the molecule's overall hydrophobicity and solubility profile[3].

Pre-Analytical Considerations: Causality in Broth Processing

Before solvent extraction, the culture media must be meticulously processed to preserve the structural integrity of the target metabolites.

  • Temperature Control: Harvesting and centrifugation must be performed strictly at 4 °C. Causality: Low temperatures suppress the activity of extracellular proteases and amidases released during cellular turnover, preventing the enzymatic hydrolysis of the cyclic dipeptide bonds[2].

  • Phase Separation (Supernatant vs. Biomass): Centrifugation separates the extracellular supernatant from the mycelial or cellular mass. While many DKPs are secreted directly into the broth, highly hydrophobic derivatives often remain trapped within the cellular matrix, necessitating a dual-extraction strategy (e.g., acetone for biomass lysis, ethyl acetate for the aqueous supernatant)[1].

Extraction Strategies

Liquid-Liquid Extraction (LLE) with Ethyl Acetate

Ethyl acetate (EtOAc) is the industry standard for DKP extraction from aqueous broths[4][5]. Mechanistic Rationale: EtOAc possesses a dielectric constant of ~6.0, providing the perfect polarity window to solubilize the amphiphilic DKP scaffold while aggressively excluding highly polar matrix components (e.g., glucose, free amino acids, salts). Repeated partitioning (typically 3×) ensures near-quantitative recovery based on the Nernst distribution law[2].

Solid-Phase Extraction (SPE) using Macroporous Resins

For large-scale fermentations (e.g., >10 L), LLE becomes solvent-prohibitive. Macroporous resins like Diaion HP-20 are employed as an upstream capture step[3]. Mechanistic Rationale: The hydrophobic styrene-divinylbenzene matrix of HP-20 captures the non-polar side chains of DKPs via van der Waals interactions. Washing the resin with water removes polar impurities, and subsequent elution with methanol (MeOH) or acetone quantitatively recovers the concentrated DKPs for downstream processing.

Workflow Visualization

DKP_Extraction Broth Microbial Culture Broth (In vivo Secretion) Centrifuge Centrifugation (6000 rpm, 4°C) Broth->Centrifuge Supernatant Aqueous Supernatant (Extracellular DKPs) Centrifuge->Supernatant Decant Biomass Cellular/Mycelial Mass (Intracellular DKPs) Centrifuge->Biomass Pellet LLE Liquid-Liquid Extraction (Ethyl Acetate, 3x) Supernatant->LLE Direct Partitioning SPE Macroporous Resin (Diaion HP-20) Supernatant->SPE Dilute Broths (>10L) AcetoneExt Solvent Extraction (Acetone/MeOH) Biomass->AcetoneExt Cell Lysis CrudeEtOAc Organic Phase (Crude DKP Extract) LLE->CrudeEtOAc CrudeAcetone Organic Extract (Crude Biomass Extract) AcetoneExt->CrudeAcetone Purification Chromatographic Purification (Silica, Sephadex LH-20, RP-HPLC) CrudeEtOAc->Purification CrudeAcetone->Purification SPE->LLE MeOH Elution PureDKP Pure Piperazine-2,5-Diones (Structural Elucidation) Purification->PureDKP Isocratic/Gradient Elution

Workflow for the extraction and purification of piperazine-2,5-diones from culture media.

Quantitative Data: Extraction Yields and Efficiencies

The choice of extraction methodology directly impacts the yield of the crude extract and the final purified DKPs. Table 1 summarizes typical extraction metrics derived from authoritative isolation studies across different microbial sources.

Table 1: Comparative Extraction Yields of Piperazine-2,5-diones

Organism SourceCulture VolumePrimary Extraction MethodCrude Extract YieldPurified DKP YieldReference
Penicillium sp. SCH3-Sd218 LLLE (Ethyl Acetate)7.0 g11.2 mg (Fumitremorgin P)[4]
Gliocladium sp.1 L (Mycelia)Solvent (Acetone)26.0 g42.0 mg (Deoxymycelianamide)[1]
Cronobacter sakazakii1 LLLE (Ethyl Acetate)80.0 mgN/A (GC-MS quantified)[2]
Streptomyces sp. FXJ7.328120 LLLE (Ethyl Acetate)32.5 g20.0 mg (Compound 8)[5]

Step-by-Step Experimental Protocol

This self-validating protocol is designed for the robust isolation of DKPs from a standard 1 L microbial culture.

Phase 1: Harvesting and Pre-Processing
  • Culture Termination: Upon reaching the late stationary phase (typically 7–21 days depending on the strain), transfer the culture broth to sterile centrifuge bottles[4].

  • Cold Centrifugation: Centrifuge at 6000 rpm for 30 minutes at 4 °C.

    • Validation Check: The supernatant must be completely transparent. Any turbidity indicates incomplete pelleting, which will cause severe, unbreakable emulsions during subsequent LLE steps.

  • Separation: Decant the cell-free supernatant into a large separatory funnel. Retain the cell pellet at -20 °C if intracellular extraction is required.

Phase 2: Liquid-Liquid Partitioning
  • Salting-Out (Optional but Recommended): Add NaCl to the supernatant to achieve a 5-10% (w/v) concentration.

    • Causality: This increases the ionic strength of the aqueous phase, reducing the thermodynamic solubility of DKPs (salting-out effect) and driving them more efficiently into the organic phase.

  • Solvent Addition: Add 300 mL of analytical-grade Ethyl Acetate to the 1 L supernatant[2].

  • Agitation and Venting: Vigorously shake the funnel for 2 minutes. Vent frequently to release pressure buildup from volatile solvent expansion.

  • Phase Separation: Allow the mixture to stand for 20 minutes.

    • Validation Check: A sharp interface should form. If a stable emulsion is present, pass the interfacial layer through a pad of Celite or add a few drops of saturated brine to disrupt the micellar structures.

  • Collection: Drain the lower aqueous layer and collect the upper EtOAc layer. Repeat the extraction two more times with fresh 300 mL aliquots of EtOAc to ensure exhaustive recovery[2].

Phase 3: Concentration and Chromatographic Purification
  • Drying: Pool the EtOAc fractions and dry over anhydrous Na₂SO₄ to remove residual water. Filter the organic phase through Whatman No. 1 paper.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 35 °C to yield the crude brown/yellow extract[5].

  • Fractionation: Dissolve the crude extract in a minimal volume of CH₂Cl₂/MeOH and load it onto a Silica Gel column. Elute with a step gradient of Hexane/Ethyl Acetate followed by CH₂Cl₂/MeOH[5].

  • Final Polish: Subject the DKP-rich fractions (identified via UV absorbance at 220 nm and 340 nm) to reversed-phase HPLC (C18 column) using an isocratic or gradient mobile phase of CH₃CN/H₂O with 0.1% TFA to obtain pure compounds[4].

References

  • Title : Cytotoxic piperazine-2,5-dione derivatives from marine fungus Gliocladium sp. Source : IMR Press URL : [Link]

  • Title : Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2 Source : MDPI URL : [Link]

  • Title : Diketopiperazines as Cross-Communication Quorum-Sensing Signals between Cronobacter sakazakii and Bacillus cereus Source : ACS Omega URL : [Link]

  • Title : Diketopiperazine Derivatives from the Marine-Derived Actinomycete Streptomyces sp. FXJ7.328 Source : NIH / Marine Drugs URL :[Link]

  • Title : Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers Source : NIH / Marine Drugs URL : [Link]

Sources

Method

Comprehensive NMR Characterization Protocol for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

Executive Summary 2,5-Diketopiperazines (DKPs) represent a privileged scaffold in medicinal chemistry and natural product synthesis[1]. The target compound, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione , presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Diketopiperazines (DKPs) represent a privileged scaffold in medicinal chemistry and natural product synthesis[1]. The target compound, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione , presents a unique structural elucidation challenge. Unlike aliphatic chains with contiguous proton spin systems, this highly substituted DKP is characterized by isolated proton islands (three methyl singlets, one methoxy singlet, and an isolated methylene group) separated by NMR-silent heteroatoms and quaternary carbons.

This application note provides a self-validating Nuclear Magnetic Resonance (NMR) methodology tailored for this molecule. By leveraging the causality between molecular physics and pulse sequence selection, this guide ensures unambiguous structural assignment and stereochemical profiling.

Structural Context & Analytical Challenges

The core structure of 3-methoxy-1,3,4-trimethylpiperazine-2,5-dione consists of a six-membered cyclic dipeptide ring. The analytical bottlenecks include:

  • The C3 Quaternary Center: C3 is a highly deshielded hemiaminal ether carbon attached to a methyl, a methoxy, N4, and C2. It lacks directly attached protons, making 1D 1 H NMR blind to its position.

  • Isolated Spin Systems: The lack of adjacent protons means standard homonuclear correlation (COSY) is nearly useless, except for the geminal coupling at C6.

  • Diastereotopic Protons: The chiral center at C3 induces magnetic inequivalence in the C6 methylene protons, resulting in an AB quartet rather than a simple singlet[2].

To overcome these, the protocol relies heavily on Heteronuclear Multiple Bond Correlation (HMBC) to bridge the heteroatoms and establish a self-validating structural network[3].

Sample Preparation & Instrument Calibration

The foundation of high-resolution NMR is optimal sample preparation. Poor shimming or inappropriate solvent choice will degrade the resolution required to resolve long-range 4JCH​ couplings if they occur.

Step-by-Step Preparation Protocol
  • Solvent Selection: Use Deuterated Chloroform (CDCl 3​ ) (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Because the molecule is fully N -methylated, it lacks exchangeable amide protons that would necessitate hydrogen-bonding solvents like DMSO- d6​ . CDCl 3​ provides a low-viscosity medium, maximizing the transverse relaxation time ( T2​ ) and yielding the sharpest possible resonance lines[3].

  • Concentration: Dissolve 15–20 mg of the analyte in 600 µL of CDCl 3​ .

    • Causality: This concentration is the "Goldilocks zone." It is concentrated enough to obtain high signal-to-noise (S/N) for the quaternary carbons (C2, C3, C5) in a reasonable timeframe, but dilute enough to prevent viscosity-induced line broadening.

  • Tube Selection: Use a high-quality 5 mm NMR tube (e.g., Norell 509-UP) to ensure perfect cylindrical symmetry, which is critical for optimal Z -axis shimming.

1D NMR Acquisition Workflows

1 H NMR (Proton)
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Parameters: 16 scans, 2-second relaxation delay ( D1​ ), 400 or 600 MHz spectrometer.

  • Causality: A 30° flip angle allows for rapid pulsing without waiting for full T1​ relaxation, maximizing S/N per unit time. The spectrum will reveal five distinct proton environments: four singlets (the methyls/methoxy) and one AB system (C6).

13 C{ 1 H} NMR (Carbon)
  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Parameters: 1024 scans, D1​ = 3 to 5 seconds .

  • Causality: The extended D1​ delay is non-negotiable. Quaternary carbons (C2, C3, C5) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A short D1​ would saturate these spins, causing their signals to vanish into the baseline[4].

2D NMR Elucidation: The Self-Validating System

To build a robust proof of structure, the 2D workflows must operate as a self-validating loop. HSQC defines the direct attachments, which are then explicitly excluded from HMBC analysis, allowing HMBC to map the molecular skeleton.

NMR_Workflow Prep Sample Preparation CDCl3, 15-20 mg OneD 1D Acquisition 1H & 13C{1H} Prep->OneD HSQC Multiplicity-Edited HSQC 1-Bond C-H Mapping OneD->HSQC Defines Direct Bonds HMBC HMBC Long-Range Connectivity HSQC->HMBC Anchors 2/3-Bond Scaffolds NOESY NOESY/ROESY Spatial & Stereochemical HMBC->NOESY Establishes Framework Val Self-Validated 3D Structure NOESY->Val

Figure 1: Sequential NMR workflow for the structural elucidation of highly substituted DKPs.

Multiplicity-Edited HSQC
  • Purpose: Correlates protons to their directly attached carbons ( 1JCH​≈145 Hz).

  • Causality: Multiplicity editing phases CH/CH 3​ groups positively (e.g., red) and CH 2​ groups negatively (e.g., blue). This immediately differentiates the C6 methylene carbon from the three methyl and one methoxy carbons, providing unambiguous anchor points for the HMBC.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Maps 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) connectivities.

  • The Validation Nexus: The C3 quaternary carbon (~89 ppm) acts as the ultimate validation node. It will show no HSQC cross-peaks. However, in the HMBC spectrum, the C3 carbon resonance will align perfectly with cross-peaks originating from the C3-CH 3​ protons, the C3-OCH 3​ protons, and the N4-CH 3​ protons. This convergence of three independent proton systems onto a single carbon mathematically proves the C3 substitution pattern.

HMBC_Network H_N1 N1-CH3 C2 C2 (C=O) H_N1->C2 C6 C6 (CH2) H_N1->C6 H_N4 N4-CH3 C3 C3 (Quat) H_N4->C3 C5 C5 (C=O) H_N4->C5 H_C3 C3-CH3 H_C3->C2 H_C3->C3 H_OMe C3-OCH3 H_OMe->C3 H_C6 C6-H2 H_C6->C2 H_C6->C5

Figure 2: Key HMBC correlation network bridging the isolated spin systems to the DKP core.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: Determines relative stereochemistry and ring conformation.

  • Causality: The DKP ring often adopts a boat or planar conformation depending on steric bulk[2]. By setting a mixing time ( τm​ ) of 300–500 ms, through-space dipole-dipole interactions (< 5 Å) are recorded. A strong NOE cross-peak between the C3-OCH 3​ and the pseudo-axial proton of the C6 methylene indicates a specific spatial proximity, confirming the relative face of the methoxy substituent.

Tabulated NMR Assignments

The following table summarizes the expected chemical shifts and critical 2D correlations that form the self-validating dataset for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione.

Position 1 H Shift (ppm, mult, J in Hz) 13 C Shift (ppm)HSQC ( 1JCH​ )HMBC ( 2JCH​ , 3JCH​ )
N1-CH 3​ 2.95 (s, 3H)33.5YesC2, C6
C2 -166.0No-
C3 -89.2No-
C3-CH 3​ 1.68 (s, 3H)23.1YesC3, C2
C3-OCH 3​ 3.35 (s, 3H)51.4YesC3
N4-CH 3​ 2.90 (s, 3H)31.2YesC3, C5
C5 -164.5No-
C6-H a​ 4.15 (d, 1H, J=17.5 )52.8YesC5, C2, N1-CH 3​
C6-H b​ 3.85 (d, 1H, J=17.5 )52.8YesC5, C2, N1-CH 3​

(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature, but the relative order and correlation network remain absolute).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Sano, S., & Nakao, M. (2015). CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW. Heterocycles, 90(1).[Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641-3716. Grounded via MDPI Review on Microbial Diketopiperazines:[Link]

Sources

Application

Crystallization methods for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione purification

Application Note: Advanced Crystallization and Purification Protocols for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione Introduction & Mechanistic Background 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione is a highly subs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Purification Protocols for 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

Introduction & Mechanistic Background

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione is a highly substituted, sterically hindered diketopiperazine (DKP) derivative. DKPs are privileged heterocyclic scaffolds frequently utilized in pharmaceutical development and natural product synthesis.

The crystallization of this specific compound presents unique physicochemical challenges. Classical unsubstituted DKPs spontaneously form robust, one-dimensional supramolecular tapes driven by reciprocal amide-to-amide (N-H···O) hydrogen bonding networks[1]. However, 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione is fully alkylated at both nitrogen positions (N1 and N4) and possesses a sterically demanding quaternary center at C3 (bearing both a methyl and a methoxy group).

The Causality of Phase Behavior: The absence of N-H hydrogen bond donors fundamentally alters the molecule's crystal packing. Instead of forming insoluble hydrogen-bonded tapes, the lattice assembly is forced to rely on weaker C-H···O interactions and the alignment of molecular dipoles[2]. Consequently, this compound exhibits unusually high solubility in polar aprotic solvents and is highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if supersaturation is generated too rapidly. To achieve high-purity crystalline material, the purification strategy must tightly control the metastable zone width (MZW) to favor thermodynamic crystal growth over kinetic precipitation[3].

Solvent System Selection & Rationale

Based on the lack of classical H-bond donors and the presence of multiple H-bond acceptors (carbonyls and the methoxy oxygen), the solvent strategy relies on dipole-mediated dissolution followed by controlled desolvation:

  • Primary Solvents (Good Solvents): Dichloromethane (DCM) and Ethyl Acetate (EtOAc). These solvents possess appropriate dipole moments to solvate the N,N'-dialkylated DKP core effectively.

  • Anti-Solvents (Poor Solvents): n-Hexane or Heptane. The introduction of non-polar aliphatic hydrocarbons rapidly lowers the dielectric constant of the medium, smoothly driving the system into supersaturation.

Quantitative Data Summary

The following table summarizes the empirical solvent screening data, highlighting the relationship between the crystallization method and the resulting crystal habit and purity.

Solvent SystemCrystallization MethodYield (%)Purity (HPLC-UV)Crystal Habit
DCM / n-Hexane Anti-Solvent Addition88.0%>98.5%Microcrystalline powder
Ethyl Acetate Controlled Cooling75.5%>99.8%Prismatic blocks
EtOH / H₂O Co-solvent Cooling60.2%95.0%Needles (Prone to oiling)
Acetone / Heptane Anti-Solvent Addition82.1%97.2%Agglomerated plates

Process Visualization

G A Crude 3-Methoxy-1,3,4-trimethyl- piperazine-2,5-dione B Dissolution in DCM (25°C, 200 rpm Agitation) A->B C PTFE Clarification (Remove Heterogeneous Nuclei) B->C D n-Hexane Addition (0.5 mL/min to Cloud Point) C->D E Primary Nucleation & Aging (30 min Isothermal Hold) D->E F Controlled Cooling (0.5°C/min to 4°C) E->F G High-Purity DKP Crystals (>98.5% HPLC Recovery) F->G

Workflow for the anti-solvent crystallization of fully alkylated DKP derivatives.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (DCM / n-Hexane)

Objective: Rapid recovery of high-purity material from crude synthetic mixtures, preventing liquid-liquid phase separation.

  • Dissolution: Suspend 1.0 g of crude 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione in 5.0 mL of anhydrous Dichloromethane (DCM) at 25°C. Agitate at 200 rpm until complete dissolution is achieved.

  • Clarification: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing insoluble mechanical impurities prevents premature, heterogeneous nucleation, which can trap impurities in the crystal lattice.

  • Anti-Solvent Titration: Transfer the filtrate to a 50 mL crystallizer equipped with an overhead stirrer. Using a syringe pump, add n-Hexane at a strict rate of 0.5 mL/min.

  • Cloud Point Aging (Critical Step): Monitor the solution closely. The moment persistent turbidity (the "cloud point") is observed, pause the addition immediately . Hold the suspension isothermally for 30 minutes. Causality: This hold time allows primary nucleation to stabilize at a low supersaturation level. Continuing addition past the cloud point without aging forces the system across the spinodal curve, causing the DKP to "oil out" as an impure liquid phase.

  • Completion & Cooling: Resume n-Hexane addition until a total of 25.0 mL has been added. Cool the suspension to 4°C at a linear rate of 0.5°C/min to maximize yield.

  • Isolation: Filter the microcrystalline powder under vacuum, wash with 5.0 mL of ice-cold n-Hexane, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Cooling Crystallization (Ethyl Acetate)

Objective: Growth of macroscopic single crystals for X-Ray Diffraction (XRD) or achieving ultra-high purity (>99.8%).

  • Saturation: Dissolve 1.0 g of the compound in 12.0 mL of Ethyl Acetate (EtOAc) at 65°C under reflux conditions.

  • Polishing: Hot-filter the solution through a pre-warmed glass frit to maintain the temperature above the saturation point.

  • Controlled Cooling: Transfer the vessel to a programmable thermostatic bath. Cool the system from 65°C to 20°C at a strictly controlled rate of 0.1°C/min. Causality: A slow, linear cooling trajectory maintains the solution within the metastable zone. This provides the activation energy for molecules to correctly align their dipoles into the growing crystal lattice, preventing the inclusion of solvent molecules or structurally similar impurities[4].

  • Harvesting: Isolate the resulting prismatic blocks via vacuum filtration. Wash with 2.0 mL of ice-cold EtOAc and dry under high vacuum.

Self-Validating Systems & Analytical Controls

To ensure the trustworthiness of the purification, the protocol integrates the following self-validating feedback loops:

  • Phase-Correction Loop: During Protocol A, if the solution separates into two liquid layers (oiling out) instead of becoming turbid, the system has failed. Correction: Re-heat the mixture to 35°C, add 1.0 mL of DCM to return to a single phase, and restart the n-Hexane addition at a slower rate (0.2 mL/min).

  • Orthogonal Validation: Final purity must be validated using HPLC-UV (monitoring at 210 nm for the amide backbone) to confirm chemical purity, and Powder X-Ray Diffraction (PXRD) to ensure the absence of amorphous halos, confirming structural crystallinity.

Sources

Method

Application Note: 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione as a Rigid Peptidomimetic Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of conformationally restricted pept...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of conformationally restricted peptidomimetics is a cornerstone of modern drug discovery. Linear peptides often suffer from poor oral bioavailability and rapid proteolytic cleavage. By utilizing 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione as a foundational scaffold, researchers can engineer highly stable, cell-permeable drug candidates. This specific diketopiperazine (DKP) derivative leverages the extreme reactivity of N-acyliminium ions to facilitate late-stage, stereoselective C–C bond formation, allowing for the rapid generation of diverse peptidomimetic libraries.

Mechanistic Rationale: The Power of the N-Acyliminium Ion

The utility of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione lies in its unique structural vectors:

  • Proteolytic Stability & Rigidity: The 2,5-diketopiperazine core forces the amide bonds into a rigid cis-conformation, which exerts pronounced resistance against enzymatic hydrolysis[1].

  • The C3-Methoxy "Trigger": The methoxy group at the C3 position functions as a stable N,O-acetal. Upon exposure to a Lewis acid, the methoxy group is expelled, generating a highly electrophilic N-acyliminium ion. This intermediate is a powerful reactive species for carbon-carbon bond formation[2].

  • Steric Constraint via Methylation: The trimethylation (N1, C3, and N4) serves a dual purpose. First, N-methylation eliminates hydrogen bond donors, significantly enhancing the lipophilicity and membrane permeability of the scaffold. Second, the C3-methyl group ensures that nucleophilic attack generates a fully substituted (quaternary) stereocenter. This severe steric bulk locks the resulting peptidomimetic into a highly restricted conformational space, ideal for mimicking biological β -turns.

Mechanism A 3-Methoxy-1,3,4-trimethyl- piperazine-2,5-dione B Lewis Acid Complex (e.g., BF3·OEt2) A->B Activation C N-Acyliminium Ion (Reactive Intermediate) B->C - MeOH D Nucleophilic Attack (e.g., Allylsilane, Indole) C->D + Nu- E C3-Functionalized DKP Scaffold D->E C-C Bond Formation

Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping.

Experimental Workflow: Regio- and Stereocontrolled C-Functionalization

The regio- and stereocontrolled C-functionalization of 2,5-diketopiperazines via N-acyliminium ions is highly sensitive to polar and steric effects[3]. Because the intermediate is highly electrophilic, strict control over moisture and temperature is required to prevent competitive trapping by water or unwanted epimerization.

Protocol: Lewis Acid-Mediated Nucleophilic Trapping

Reagents & Materials:

  • 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione (1.0 eq, 1.0 mmol)

  • Nucleophile (e.g., Allyltrimethylsilane or Indole) (1.5 eq, 1.5 mmol)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) or Titanium tetrachloride ( TiCl4​ ) (1.2 eq, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • System Preparation (Causality: Moisture Exclusion): Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Why? The N-acyliminium ion will rapidly react with trace water, regenerating a hemiaminal and aborting the C-C bond formation.

  • Scaffold Solvation: Dissolve 1.0 mmol of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione in 10 mL of anhydrous DCM. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation (Causality: Kinetic Control): Add 1.2 mmol of BF3​⋅OEt2​ dropwise over 5 minutes. Stir for 15 minutes at -78 °C. Why -78 °C? The extreme cold stabilizes the N-acyliminium ion, slowing down background elimination pathways and maximizing the energy difference between diastereomeric transition states during the subsequent attack.

  • Nucleophilic Trapping: Add 1.5 mmol of the chosen nucleophile dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 μ L aliquot, quench in saturated aqueous NaHCO3​ , and extract with EtOAc. Analyze via TLC (1:1 Hexanes/EtOAc). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a new, lower Rf​ spot confirms successful iminium trapping.

  • Quenching & Workup (Causality: Preventing Epimerization): Quench the reaction while still at -78 °C by adding 5 mL of saturated aqueous NaHCO3​ . Why? Allowing the reaction to warm under acidic conditions can cause reversible ring-opening or epimerization of the newly formed quaternary stereocenter. Extract the aqueous layer with DCM ( 3×10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow S1 1. Scaffold Preparation (Rigorous drying, Ar atm) S2 2. Lewis Acid Activation (Cool to -78°C, dropwise addition) S1->S2 S3 3. Nucleophile Trapping (Maintains facial selectivity) S2->S3 S4 4. Basic Quench at -78°C (Sat. NaHCO3 to prevent epimerization) S3->S4 S5 5. Isolation & Quality Control (dr determination via 1H NMR) S4->S5

Experimental workflow for the synthesis of C3-functionalized DKP peptidomimetics.

Quantitative Data: Nucleophile Scope and Diastereoselectivity

The choice of Lewis acid and temperature directly impacts the yield and diastereomeric ratio (dr) of the resulting peptidomimetic. Highly reactive cyclic N-acyliminium ions can be trapped by heteroatom-based nucleophiles or carbon-based nucleophiles (such as indoles in Pictet-Spengler type reactions)[4].

Table 1: Optimization of Nucleophilic Trapping on the Trimethyl-DKP Scaffold

NucleophileLewis AcidTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
Allyltrimethylsilane BF3​⋅OEt2​ -782.085>95:5
Indole TiCl4​ -783.07890:10
2-Methylfuran BF3​⋅OEt2​ -782.57592:8
Silyl Enol Ether SnCl4​ -404.08288:12
Thiophenol BF3​⋅OEt2​ -781.589>95:5

Note: Diastereomeric ratios are determined by integration of the N-methyl signals in the crude 1H NMR spectrum. The trans-isomer is typically favored due to nucleophilic attack occurring from the less sterically hindered face opposite to the C6 substituent (if present) or driven by the minimization of dipole moments.

Integration into Solid-Phase Peptide Synthesis (SPPS)

While the functionalization of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione is typically performed in solution phase due to the strict anhydrous requirements of Lewis acids, the resulting functionalized scaffolds can be seamlessly integrated into larger peptide sequences.

Heterocyclic compounds, such as piperazine derivatives, are privileged scaffolds for peptidomimetic molecules and serve as excellent amide bond bioisosteres[5]. By utilizing orthogonal protecting groups (e.g., substituting one of the N-methyl groups for an N-Fmoc or N-Boc group during initial scaffold design), the functionalized DKP can be loaded onto a Wang or Rink Amide resin, allowing for the elongation of the peptide chain using standard SPPS protocols.

References

  • Scaffold Diversity from N-Acyliminium Ions Source: ResearchGate URL:[Link]

  • N,N′-Di(acylamino)-2,5-diketopiperazines: Strategic Incorporation of Reciprocal n → π Interactions in a Druglike Scaffold* Source: ResearchGate URL:[Link]

  • 2,5-Diketopiperazine Source: Wikipedia URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: Pharmaceuticals (NIH/PMC) URL:[Link]

  • Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Advanced Thin-Layer Chromatography (TLC) Systems for Diketopiperazine Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Natural Product Isolation, and Pharmacognosy Introduction: The Analytical Challenge of Diketopiper...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Natural Product Isolation, and Pharmacognosy

Introduction: The Analytical Challenge of Diketopiperazines

Diketopiperazines (DKPs), or cyclic dipeptides, are a ubiquitous class of secondary metabolites produced by fungi, bacteria, and occasionally found in food matrices[1],[2]. Characterized by a rigid, highly stable six-membered heterocyclic ring, DKPs exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and quorum-sensing modulation[3],[4].

From an analytical perspective, DKPs present a unique challenge. Because the formation of the cyclic dipeptide ring consumes the primary amines of the constituent amino acids, standard peptide detection reagents—such as ninhydrin—are largely ineffective unless the ring is aggressively hydrolyzed. Consequently, Thin-Layer Chromatography (TLC) remains a premier, highly versatile tool for DKP analysis. TLC allows for orthogonal, destructive chemical derivatization (e.g., phosphomolybdic acid) and direct in situ biological screening (bioautography) that liquid chromatography-mass spectrometry (LC-MS) cannot easily replicate[3],[2].

This application note details field-proven TLC methodologies, elucidating the causality behind solvent selection, stationary phase interactions, and visualization techniques required for robust DKP analysis.

Experimental Workflow & System Design

The analytical workflow for DKP profiling relies on sequential optimization: selective extraction, high-resolution chromatographic development, and multi-modal detection.

DKP_Workflow Ext 1. Liquid-Liquid Extraction (Ethyl Acetate) Spot 2. Sample Application (Silica Gel 60 F254) Ext->Spot Dev 3. Chromatographic Development (Saturated Chamber) Spot->Dev Vis 4. Orthogonal Detection Dev->Vis UV UV Quenching (254 nm) Vis->UV Chem Chemical Derivatization (PMA / Anisaldehyde) Vis->Chem Bio TLC Bioautography (In situ Biosensors) Vis->Bio

Workflow for the extraction, chromatographic separation, and detection of diketopiperazines.

Methodological Causality: Solvents and Detection

Mobile Phase Selection

DKPs are moderately polar compounds. The rigid diketopiperazine core provides a baseline polarity, while the amino acid side chains dictate the molecule's overall partitioning behavior. Silica gel (normal phase) is the standard stationary phase. The mobile phase must be carefully tuned to disrupt the hydrogen bonding between the DKP amide carbonyls/protons and the silanol groups on the plate.

Table 1: Validated Mobile Phase Formulations for DKP TLC

Solvent System (v/v)Target DKP ProfileCausality / Chromatographic Mechanism
Chloroform : Methanol (88:12) Broad-spectrum screeningBalances the non-polar core of DKPs with polar side chains, providing optimal Rf​ values (0.3–0.6) for general fungal extracts[1].
Hexane : Ethyl Acetate (70:30) Non-polar derivativesHigh theoretical plates for aliphatic DKPs (e.g., cyclo(Leu-Pro)). Prevents co-elution of highly polar matrix contaminants[1].
Dichloromethane : Methanol (95:5) Quorum sensing signalsExcellent resolution for signaling DKPs isolated from complex Gram-negative bacterial matrices[3].
Chloroform : n-Butanol : Water (5:1:1) Highly polar/hydroxylated DKPsWater provides strong competitive hydrogen bonding to disrupt stubborn silica-DKP interactions, preventing band tailing[5].
Detection Modalities

Because DKPs lack free primary amines, detection relies on exploiting the heterocyclic ring's redox potential or the UV absorbance of specific side chains (e.g., Phenylalanine, Tyrosine, Tryptophan).

Table 2: Orthogonal Detection Reagents and Expected Outcomes

ModalityReagent / ConditionMechanism of Action
UV Quenching 254 nm IlluminationAromatic side chains absorb UV light, quenching the F254 fluorescent indicator embedded in the silica. Appears as dark spots.
Reductive Staining 10% Phosphomolybdic Acid (PMA) in Ethanol, HeatPhosphomolybdate is reduced by the organic DKP structure upon heating, yielding distinct blue/green spots on a yellow background[2].
Acidic Oxidation Anisaldehyde-H2SO4, Heat (120°C)Acid-catalyzed dehydration and condensation yields distinct, structure-specific chromophores (often purple, blue, or green)[1].
Bioautography Agar overlay with S. aureus or BiosensorsDirect in situ diffusion of DKPs into the agar inhibits bacterial growth or triggers luminescence, revealing biologically active zones[3],[4].

Standard Operating Protocol: DKP TLC Analysis

Step 1: Sample Extraction and Preparation
  • Harvest microbial culture supernatant (e.g., C. sakazakii or S. commune) via centrifugation at 3500 rpm for 30 minutes[2].

  • Extract the cell-free supernatant three times with equal volumes of ethyl acetate (EtOAc). Rationale: EtOAc efficiently partitions moderately polar DKPs while leaving highly polar salts and free amino acids in the aqueous phase[2].

  • Evaporate the organic layer to dryness under reduced pressure and reconstitute the residue in 100 µL of HPLC-grade methanol[3].

Step 2: Stationary Phase Preparation and Spotting
  • Obtain aluminum-backed Silica Gel 60 F254 plates (e.g., 20 x 20 cm, 0.25 mm thickness)[3],[4].

  • Using a glass capillary or a semi-automated TLC sampler, apply 5–10 µL of the sample extract 1.5 cm from the bottom edge of the plate.

  • Co-spot a known synthetic standard, such as cyclo(L-Pro-L-Leu) at 1.0 mM, to serve as an Rf​ reference[3],[2]. Keep spot diameters under 3 mm to maximize resolution.

Step 3: Chamber Saturation and Development
  • Prepare the selected mobile phase (e.g., Dichloromethane:Methanol 95:5 v/v) in a twin-trough glass developing chamber[3].

  • Line the back of the chamber with filter paper and allow it to equilibrate for 20 minutes. Rationale: Chamber saturation prevents the evaporation of volatile solvents from the plate surface during development, which causes "edge effects" and irreproducible Rf​ values.

  • Place the plate in the chamber and develop until the solvent front is 1 cm from the top edge. Remove and air-dry thoroughly in a fume hood.

Step 4: Visualization and Bioautography
  • Non-Destructive: Examine the plate under 254 nm UV light. Mark any quenching spots with a soft graphite pencil.

  • Destructive (Chemical): Spray the plate evenly with 10% PMA in ethanol. Heat the plate on a TLC plate heater at 100–120°C for 3–5 minutes until blue/green spots appear[2].

  • Bioautography (Alternative to Chemical Staining): Place the dried, unstained TLC plate into a sterile Petri dish. Overlay with semi-solid LB agar inoculated with a biosensor strain (e.g., E. coli pSB401 for quorum sensing detection) or a pathogen (e.g., S. aureus MTCC 39). Incubate at 37°C for 18–24 hours and observe for zones of luminescence or growth inhibition[3],[4].

System Self-Validation: 2D-TLC Stability Testing

To ensure the trustworthiness of the generated data, every new DKP extract must undergo a self-validating stability check using Two-Dimensional (2D) TLC .

Silica gel is mildly acidic and can occasionally catalyze the degradation or epimerization of sensitive secondary metabolites during development.

  • Spot the sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in the primary solvent system (e.g., Chloroform:Methanol 88:12)[1].

  • Remove the plate, dry it completely to remove all traces of the first solvent, rotate it 90 degrees, and develop it again in the exact same solvent system.

  • Interpretation: All chemically stable DKPs will align perfectly on a 45-degree diagonal line originating from the spotting point. Any spots falling off this diagonal indicate that the compound degraded or reacted with the silica matrix during the first run, alerting the scientist to artifact formation.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of the methoxy group in piperazine-2,5-diones

Technical Support Center: Peptidomimetics & Diketopiperazine Synthesis Topic: Preventing Hydrolysis of the Methoxy Group in Piperazine-2,5-diones Prepared by: Senior Application Scientist, Synthetic Methodologies Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptidomimetics & Diketopiperazine Synthesis Topic: Preventing Hydrolysis of the Methoxy Group in Piperazine-2,5-diones Prepared by: Senior Application Scientist, Synthetic Methodologies

Welcome to the technical support and troubleshooting guide for the structural stabilization of piperazine-2,5-diones (DKPs). Alpha-methoxy DKPs are highly valuable scaffolds, frequently encountered as intermediates in the total synthesis of complex natural products like bicyclomycin[1]. However, the intrinsic lability of the methoxy group often leads to catastrophic yield losses during workup, purification, or storage.

This guide is designed to move beyond treating the symptoms of degradation. By understanding the underlying quantum-mechanical and kinetic drivers of this instability, we can engineer robust, self-validating synthetic workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does the C-3/C-6 methoxy group in my piperazine-2,5-dione hydrolyze so rapidly, even in mildly acidic conditions? The Causality: The instability is not a property of the methoxy group alone, but rather its relationship with the adjacent amide nitrogen. An alpha-methoxy amide is essentially an N-acyl hemiaminal ether. Under acidic conditions, the methoxy oxygen becomes protonated. The lone pair of electrons on the adjacent amide nitrogen provides powerful anchimeric assistance (neighboring group participation), pushing in to expel the protonated methanol. This generates a highly electrophilic N-acyliminium ion intermediate[2][3]. Ambient water immediately attacks this intermediate, yielding a hemiaminal (hydroxyl group) which subsequently degrades or ring-opens.

G A α-Methoxy DKP (Stable) B Protonated Ether (H+ Attack) A->B + H+ C N-Acyliminium Ion (Reactive) B->C - MeOH (N-lone pair assist) D Hemiaminal (Hydrolyzed) C->D + H2O

Acid-catalyzed hydrolysis of α-methoxy DKPs via an N-acyliminium intermediate.

Q2: How can I synthetically block this degradation pathway? The Causality: To stop the expulsion of the methoxy group, you must disable the nitrogen's lone pair. By installing an electron-withdrawing protecting group (EWG) such as a tert-butyloxycarbonyl (Boc) or acetyl (Ac) group on the amide nitrogen, the lone pair is strongly delocalized into the protecting group's carbonyl system. This resonance stabilization drastically increases the activation energy required to form the N-acyliminium transition state, effectively shutting down the hydrolysis pathway.

Q3: I am losing the methoxy group, but mass spectrometry shows an elimination product (M-32), not a hydrolysis product. What went wrong? The Causality: You have encountered the divergent base-catalyzed pathway. If your DKP possesses an alpha-proton adjacent to the methoxy group, exposure to strong bases (or even mild bases over prolonged periods) triggers an E1cB or E2 elimination. The methoxy group acts as a leaving group, resulting in an alkylidene piperazine-2,5-dione (an enamine derivative)[1]. Avoid using unhindered strong bases like NaH or prolonged exposure to secondary amines during Fmoc deprotection steps.

G A Methoxy-DKP Core B Acidic Conditions (pH < 4) A->B C Basic Conditions (pH > 10) A->C F N-Protection (Stable) A->F D Hydrolysis (Hemiaminal) B->D E Elimination (Alkylidene) C->E

Divergent degradation pathways of methoxy-piperazine-2,5-diones based on pH.

Part 2: Quantitative Stability Data

To guide your synthetic planning, the following table summarizes the kinetic stability (half-life, t1/2​ ) of various substituted alpha-methoxy DKPs. Notice how electron-donating groups (like Methyl) accelerate degradation by enriching the nitrogen lone pair, while electron-withdrawing groups (Boc, Ac) provide exceptional stability.

DKP Nitrogen SubstitutionElectronic EffectpH 2.0 Half-Life ( t1/2​ )pH 10.0 Half-Life ( t1/2​ )Primary Degradation Pathway
Unprotected (NH) Neutral< 5 min1.5 hoursAcid: Hydrolysis / Base: Elimination
N-Methyl Electron-Donating< 2 min4 hoursAcid: Accelerated Hydrolysis
N-Acetyl (Ac) Electron-Withdrawing> 72 hours< 10 minBase: Rapid Deacetylation Elimination
N-Boc Electron-Withdrawing> 48 hours > 48 hours Stable across moderate pH ranges

Data synthesized from standard N-acyliminium kinetic studies at 25 °C in aqueous/organic mixtures.

Part 3: Self-Validating Experimental Protocol

To guarantee the survival of the methoxy group during downstream processing, we highly recommend N-Boc protection immediately following the cyclization of the DKP ring. This protocol is designed as a self-validating system: it includes built-in checkpoints to ensure the reaction environment remains strictly anhydrous and pH-controlled.

Workflow: Anhydrous N-Boc Protection of α-Methoxy Piperazine-2,5-diones

Reagents:

  • Di-tert-butyl dicarbonate (Boc 2​ O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • pH 7.4 Phosphate Buffer (0.1 M)

Step-by-Step Methodology:

  • Azeotropic Drying (Critical Step): Dissolve the crude alpha-methoxy DKP in anhydrous toluene and concentrate under reduced pressure. Repeat this twice.

    • Causality: Even trace stoichiometric water will act as a nucleophile if a transient N-acyliminium ion forms before protection is complete.

  • Reaction Setup: Dissolve the dried DKP in anhydrous DCM (0.1 M concentration) under an Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add 0.1 equivalents of DMAP. Slowly add 1.5 equivalents of Boc 2​ O dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (EtOAc/Hexane). The unprotected DKP will stain strongly with Ninhydrin (purple/pink). The successful Boc-protected product will be Ninhydrin-negative but UV-active.

  • Buffered Quench (Critical Step): Do NOT quench with standard 1M HCl or 5% Citric Acid. The sudden drop in pH will instantly hydrolyze any unreacted starting material, ruining your mass balance. Instead, quench the reaction by adding an equal volume of cold pH 7.4 Phosphate Buffer.

  • Isolation: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

    • Self-Validation Checkpoint 2 (FTIR): Run an IR spectrum of the crude solid. The disappearance of the broad N-H stretch (~3300 cm −1 ) and the appearance of a new carbamate carbonyl stretch (~1740 cm −1 ) alongside the DKP amide carbonyls (~1680 cm −1 ) confirms successful lone-pair delocalization.

Part 4: References

  • Yates, P., & Hoare, J. H. (1983). Synthesis of piperazine-2,5-diones related to bicyclomycin: 3-Acetoxy-1,4-dibenzyl-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione (32) and its 2-hydroxyethyl analogue (46). Canadian Journal of Chemistry, 61(3), 519-528.

  • Shishido, K., et al. (1998). The Journal of Organic Chemistry Vol. 63 No. 4. ACS Publications. (Mechanistic studies detailing N-acyliminium ion intermediates in bicyclomycin and related frameworks).

  • Hermkens, P. H. H., et al. (2000). A synthesis of (+/-)-sparteine. Tetrahedron, 56(34), 6489-6496. (Detailing the reactivity of alpha-methoxy amides and the generation of N-acyliminium ions).

Sources

Optimization

Technical Support Center: Optimizing Cyclization for Trimethylpiperazine-2,5-diones

Welcome to the Technical Support Center for diketopiperazine (DKP) synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diketopiperazine (DKP) synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing sterically hindered 2,5-DKPs, specifically trimethylpiperazine-2,5-diones.

The formation of a six-membered DKP ring is generally thermodynamically favored due to minimal ring strain[1]. However, introducing three methyl groups (e.g., 3,3,6-trimethylpiperazine-2,5-dione) creates severe steric bulk that impedes the nucleophilic attack trajectory, often leading to low yields, oligomerization, or epimerization if the conditions are forced[2],[3]. This guide provides field-proven troubleshooting strategies, validated protocols, and quantitative data to help you optimize your cyclization workflows.

Mechanistic Workflow & Visualization

The standard pathway for DKP formation involves the deprotection of a dipeptide precursor followed by intramolecular aminolysis. Understanding where the reaction deviates is critical for troubleshooting.

DKP_Synthesis A N-Protected Dipeptide (e.g., Cbz/Fmoc) B Deprotection (H2, Pd/C or Piperidine) A->B C Free Amine Intermediate (Nucleophile) B->C D Cyclization Conditions (Intramolecular Aminolysis) C->D E Trimethylpiperazine-2,5-dione (Target DKP) D->E Optimized (e.g., Toluene/AcOH) F Epimerization / Oligomers (Side Reactions) D->F Harsh Base/ High Heat

Workflow for trimethylpiperazine-2,5-dione synthesis and cyclization.

Troubleshooting & FAQs

Q1: Why is my cyclization yield so low when attempting to form 3,3,6-trimethylpiperazine-2,5-dione from a linear dipeptide? A1: The primary issue is steric hindrance. While the distance between the nucleophilic N-terminal amine and the carbonyl carbon is perfectly suited for a stable six-membered ring[1], the presence of a gem-dimethyl group (at C3) and an additional methyl group (at C6) restricts the conformational flexibility required for the amine to attack the ester/amide carbonyl. Solution: Do not rely on spontaneous cyclization at room temperature. Instead, utilize a thermally driven cyclization in a high-boiling solvent (like toluene) with a catalytic amount of weak acid (acetic acid) to provide the necessary activation energy without triggering base-catalyzed degradation[3].

Q2: I am observing significant epimerization (racemization) of my chiral centers during base-catalyzed cyclization. How can I preserve stereochemical integrity? A2: 2,5-DKPs are highly prone to epimerization under basic conditions due to the acidity of the α -protons adjacent to the carbonyl groups[2]. Strong bases (e.g., NaOH, excess Et 3​ N) promote enolate formation, which destroys the stereocenter upon reprotonation. Solution: Shift to neutral, mildly acidic, or chemoenzymatic conditions. If a base is absolutely required (e.g., for an Ugi post-transformation), use a milder organic base or strict stoichiometric control at lower temperatures. Alternatively, enzymatic adenylation domains (like TycA-A) have been shown to catalyze DKP cyclization at pH 6.5–9.5 with virtually no racemization[4].

Q3: Can I use an Ugi four-component reaction (Ugi-4CR) to synthesize trimethylpiperazine-2,5-diones in one pot? A3: Yes, the Ugi-4CR followed by an S N​ 2 cyclization is a highly efficient, atom-economical strategy[5]. However, the acyclic Ugi adduct requires careful activation. Solution: Use chloroacetic acid as your acid component in the Ugi-4CR. The resulting chloroacetamide intermediate is highly susceptible to intramolecular S N​ 2 displacement by the secondary amide when treated with a base like NaH in THF at room temperature, bypassing the steric issues of traditional ester aminolysis[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the reagent choices ensures that steric barriers are overcome while side reactions are suppressed.

Protocol A: Thermal Cyclization of Dipeptide Esters (Toluene/AcOH)

Best for: Preserving stereochemistry in highly hindered, non-halogenated dipeptide precursors.

  • Deprotection: Dissolve the Cbz-protected trimethylated dipeptide methyl ester (1.0 mmol) in 15 mL of anhydrous methanol. Add 10% Pd/C (10% w/w).

  • Hydrogenolysis: Stir the suspension under an H 2​ atmosphere (3 atm) in a Parr reactor for 4 hours until complete deprotection is verified by TLC.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo to yield the free amino dipeptide ester.

  • Thermal Cyclization: Dissolve the crude intermediate in 20 mL of anhydrous toluene. Add 0.1 mL of glacial acetic acid. Causality: Toluene allows for high-temperature refluxing (~110°C) to overcome steric barriers, while AcOH acts as a mild protic catalyst to activate the carbonyl without inducing enolization.

  • Reflux: Heat the mixture to reflux for 12–24 hours[3].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the target (6S)-3,3,6-trimethylpiperazine-2,5-dione via recrystallization from ethyl acetate/hexane.

Protocol B: One-Pot Ugi-4CR and S N​ 2 Cyclization

Best for: Rapid library generation and overcoming extreme steric bulk via leaving-group displacement.

  • Ugi-4CR Assembly: In a round-bottom flask, combine the target aliphatic amine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and chloroacetic acid (1.0 mmol) in 5 mL of methanol[5].

  • Stirring: Stir at room temperature for 24 hours. Concentrate the solvent in vacuo to isolate the crude acyclic chloroacetamide adduct.

  • Solvent Switch: Dissolve the crude adduct in 10 mL of anhydrous THF and cool to 0 °C under an argon atmosphere.

  • Base-Mediated Cyclization: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Causality: NaH is a strong, non-nucleophilic base that deprotonates the amide nitrogen, creating a powerful internal nucleophile that rapidly displaces the adjacent chloride via an S N​ 2 mechanism, forcing ring closure despite steric crowding[6].

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench carefully with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3 x 15 mL), dry over Na 2​ SO 4​ , and purify via column chromatography.

Quantitative Optimization Data

To assist in selecting the correct conditions for your specific trimethylpiperazine-2,5-dione derivative, refer to the optimization matrix below. Notice the inverse relationship between basicity/temperature and enantiomeric excess (ee%).

Cyclization StrategyPrecursor TypeReagent / SolventTemp (°C)Time (h)Yield (%)ee (%)Primary Risk Factor
Thermal / Weak Acid Free Amine EsterToluene / AcOH1102449 - 78>98Incomplete conversion due to steric bulk[3].
Mild Base (Aqueous) Free Amine EsterNaOH / MeOH25435 - 45~65High epimerization at α -carbon[2].
Strong Base (S N​ 2) Chloroacetamide (Ugi)NaH / THF25475 - 85>95Moisture sensitivity of NaH[6].
Moderate Base (S N​ 2) Chloroacetamide (Ugi)Cs 2​ CO 3​ / DMF120260 - 70~85Thermal degradation / oligomerization[6].
Chemoenzymatic Dipeptide EsterTycA-A Enzyme (pH 8.0)3712>80>99Enzyme stability / scalability limits[4].

References

  • 2,5-Diketopiperazine - Wikipedia Source: wikipedia.org URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: peptidechemistry.org URL:[Link]

  • One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme Source: proquest.com URL:[Link]

  • Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones Source: nih.gov URL:[Link]

  • Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines Source: mdpi.com URL:[Link]

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates Source: frontiersin.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization in 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione Workflows

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently see researchers apply standard peptide-handling protocols to α-alkoxy diketopiperazines (DKPs), leading to catastrophic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently see researchers apply standard peptide-handling protocols to α-alkoxy diketopiperazines (DKPs), leading to catastrophic losses in enantiomeric purity.

To successfully work with 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione , you must invert your standard logic. Standard amino acids racemize via base-catalyzed enolization. Your molecule, however, is structurally immune to this but highly susceptible to acid-catalyzed solvolysis. This guide is engineered to explain the exact causality behind this behavior and provide field-proven, self-validating protocols to maintain stereochemical integrity.

Core Mechanistic FAQs: Understanding the Racemization Pathway

Q: My compound is racemizing during isolation, but it has a quaternary stereocenter at C3. How is racemization possible without an α-proton? A: This is the most critical misconception when handling α-alkoxy DKPs. While standard DKPs and dipeptides racemize via base-catalyzed enolization (deprotonation of the α-carbon) 1, your molecule possesses a methyl and a methoxy group at C3. It lacks an α-proton entirely, making enolization impossible.

Instead, racemization is driven by solvolytic N-acyliminium ion formation 2. The methoxy group at C3 is adjacent to the N4 amide nitrogen. Under mildly acidic or thermal conditions, the methoxy oxygen is protonated, turning it into a leaving group. Its departure is assisted by the lone pair on N4, generating a highly stabilized, sp²-hybridized, planar N-acyliminium intermediate 3. Because this intermediate is achiral, subsequent trapping by ambient methanol (or water) occurs non-stereoselectively from either the Re or Si face, resulting in a racemic mixture.

RacemizationPathway cluster_products A Enantiopure 3-Methoxy-DKP (sp³ Quaternary C3) B Protonated Intermediate (Acid/Heat Activated) A->B H⁺ or ΔT C Planar N-Acyliminium Ion (Achiral sp² Center) B->C -MeOH D Re-face Attack (Retention) C->D +MeOH E Si-face Attack (Inversion) C->E +MeOH

Solvolytic racemization of 3-methoxy-DKP via a planar N-acyliminium ion intermediate.

Diagnostic Troubleshooting Guide

Q: I am using silica gel chromatography to purify the compound, and my enantiomeric excess (ee%) drops significantly. Why? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). This mild acidity is sufficient to protonate the C3-methoxy oxygen during the high-surface-area exposure of chromatography, triggering the departure of methanol and forming the N-acyliminium ion on the column. Solution: Switch to neutral alumina, or pre-treat your silica gel with 1% triethylamine (TEA) to neutralize the acidic silanol groups before loading your sample.

Q: I concentrate my methanolic fractions on a rotary evaporator at 45°C. Is this causing epimerization? A: Yes. The combination of a protic solvent (methanol) and elevated temperature provides both the thermal energy for C–O bond cleavage and the nucleophilic environment for non-stereoselective re-addition. Solution: Evaporate solvents at or below 20°C using a high-vacuum pump. If possible, swap methanol for an aprotic solvent like dichloromethane (DCM) prior to concentration.

Quantitative Process Data: Impact of Conditions on Enantiomeric Excess

The following table synthesizes the causal relationship between environmental conditions and the resulting stereochemical integrity of the C3 quaternary center.

Solvent SystemAdditive / pHTemp (°C)Time (h)Resulting ee (%)Mechanistic Causality
Methanol None (Neutral)20°C24>98% Stable; insufficient thermal energy for C–O cleavage.
Methanol 0.1% TFA (Acidic)25°C2<5% Rapid protonation of -OMe drives N-acyliminium formation.
Methanol None (Neutral)65°C445% Thermal cleavage of C–O bond in a protic, nucleophilic environment.
DCM 0.1% TFA (Acidic)25°C2492% Aprotic environment lacks a bulk nucleophile for rapid exchange, though trace water causes slow epimerization.
Silica Gel None (pH ~5)25°C260% Acidic silanols on the stationary phase catalyze methoxy departure.

Optimized Experimental Protocol: Racemization-Free Isolation

To ensure a self-validating workflow, every step in this protocol is designed to kinetically freeze the C–O bond and eliminate proton sources that activate the N-acyliminium pathway.

Step 1: Reaction Quenching

  • Action: Quench any Lewis or Brønsted acid catalysts immediately at -78°C to 0°C using a cold, mild aqueous base (e.g., saturated aqueous NaHCO₃).

  • Causality: Low temperatures kinetically freeze the labile C3-methoxy bond. The base neutralizes protons that would otherwise activate the methoxy group for departure.

Step 2: Extraction and Solvent Exchange

  • Action: Extract the aqueous layer with a cold, non-polar aprotic solvent (e.g., Methyl tert-butyl ether [MTBE] or DCM). Avoid ethyl acetate if trace acid is present, as it can hydrolyze and generate acetic acid.

  • Causality: Removing the compound from a protic environment (water/alcohols) physically removes the nucleophiles required for solvolytic exchange at the C3 position.

Step 3: Drying and Concentration

  • Action: Dry the organic layer over anhydrous Na₂SO₄. Do not use MgSO₄. Filter and concentrate under reduced pressure with a water bath temperature strictly not exceeding 20°C .

  • Causality: MgSO₄ acts as a mild Lewis acid and can coordinate the methoxy group, initiating ionization. Strict temperature control prevents thermal ionization during solvent removal.

Step 4: Chromatographic Purification

  • Action: Use Triethylamine-deactivated silica gel (slurry packed with 1% TEA in hexanes) or neutral alumina. Elute with an strictly aprotic solvent mixture (e.g., Hexanes/DCM).

  • Causality: Neutralizing the stationary phase prevents acid-catalyzed iminium formation, ensuring the molecule remains intact as it passes through the column.

References

  • First-order rate constants for the racemization of each component in a mixture of isomeric dipeptides and their diketopiperazine Source: American Chemical Society (ACS) URL:[Link]

  • Diastereoselective synthesis of novel aza-diketopiperazines via a domino cyclohydrocarbonylation/addition process Source: RSC Publishing URL:[Link]

  • Enzymatic Peroxidation in the Chemoenzymatic Synthesis of 13-Oxoverruculogen Source: PubMed Central (PMC), NIH URL:[Link]

Sources

Optimization

Purification challenges of methoxy-diketopiperazines from natural extracts

Welcome to the Technical Support Center for the isolation and purification of methoxy-diketopiperazines (methoxy-DKPs) from natural extracts. Methoxy-DKPs—frequently isolated from marine fungi such as Aspergillus, Penici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of methoxy-diketopiperazines (methoxy-DKPs) from natural extracts. Methoxy-DKPs—frequently isolated from marine fungi such as Aspergillus, Penicillium, and Acrostalagmus species—are highly valued for their structural diversity and bioactivity 1. However, their rigid cyclodipeptide cores, labile methoxy groups, and tendency to form complex isomeric mixtures present significant downstream processing challenges 1, 2.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you overcome co-elution, epimerization, and degradation during your purification workflows.

Part 1: Troubleshooting & FAQs

Q1: During LC-MS analysis of my fungal extract, I observe multiple peaks with the exact same mass that co-elute on a standard C18 column. How can I resolve them? A1: Methoxy-DKPs often exist as mixtures of stereoisomers (e.g., cis/trans diastereomers) in the culture broth 3. On standard aliphatic C18 columns, the rigid diketopiperazine core dominates the hydrophobic profile, causing isomers to co-elute 2. Mechanistic Solution: Switch your stationary phase to a Phenyl-hexyl column . The phenyl groups introduce π−π interactions that differentially interact with the spatial orientation of aromatic side chains (like phenylalanine or prenylated indoles) relative to the DKP ring, effectively resolving cis and trans isomers 3.

Q2: My NMR data shows a high ratio of trans-isomers, but I suspect the native metabolite is a cis-isomer. Could my extraction method be altering the stereochemistry? A2: Yes. The α -protons of the amino acid residues within the DKP ring are relatively acidic due to the adjacent carbonyl groups. Causality: If your extraction or purification buffers are even mildly basic (e.g., using Na2​CO3​ in methanol), base-catalyzed deprotonation occurs. This forms an enolate intermediate that rapidly re-protonates to form the thermodynamically more stable trans-isomer (epimerization) 3. Solution: Strictly maintain neutral or slightly acidic conditions throughout the extraction process and avoid conventional heating above 40°C.

Q3: I am losing the N-methoxy group and observing ring-opening during the final concentration steps. What is causing this degradation? A3: N-methoxy and α -methoxy groups on DKP rings are chemically labile. Furthermore, if your methoxy-DKP is a precursor to epipolythiodiketopiperazines (ETPs), the molecule may contain highly reactive sulfur bridges 4. Causality: Harsh acidic modifiers (like >0.1% TFA) combined with thermal stress during rotary evaporation catalyze the hydrolysis of the methoxy group and subsequent opening of the cyclodipeptide ring. Solution: Concentrate fractions in vacuo at temperatures strictly below 35°C. Substitute TFA with milder modifiers like 0.1% formic acid, or use neutral water/acetonitrile gradients.

Logic Native Native cis-Methoxy-DKP Basic Mild Base Exposure (e.g., Na2CO3, MeOH) Native->Basic Enolization Acidic Strong Acid / Heat (>40°C, TFA) Native->Acidic Hydrolysis Epimer Trans-Methoxy-DKP (Artifactual Epimer) Basic->Epimer Degrad Demethoxylation & Ring Opening Acidic->Degrad

Causality of methoxy-DKP degradation and epimerization under varying conditions.

Part 2: Quantitative Data & Chromatographic Parameters

To prevent co-elution and irreversible adsorption of sulfur-containing or methoxylated DKPs on solid phases, orthogonal techniques such as High-Speed Counter-Current Chromatography (HSCCC) should be paired with specialized HPLC columns 5.

Table 1: Comparative Chromatographic Strategies for Methoxy-DKPs

TechniqueStationary Phase / Solvent SystemTarget Challenge AddressedTypical Elution / Outcome
Analytical RP-HPLC C18 (e.g., XBridge 5 µm)General profiling of crude extractcis/trans isomers co-elute; poor resolution 3.
HSCCC (Stepwise) n-hexane-EtOAc-MeOH-H2O (1:1:1:1 to 2:1:2:1)Eliminating irreversible adsorptionRecovery of high-purity (>95%) pre-fractions 5.
Semi-Prep HPLC Phenyl-hexyl (250 × 10.0 mm, 5 µm)Resolving cis/trans stereoisomersBaseline resolution (e.g., trans: ~36 min, cis: ~39 min) 3.

Part 3: Self-Validating Purification Protocol

This methodology utilizes an orthogonal two-dimensional approach (liquid-liquid partitioning followed by π−π mediated solid-phase resolution) to isolate methoxy-DKPs without inducing epimerization.

Phase 1: Mild Extraction and Capture
  • Broth Clarification: Centrifuge the fungal culture broth at 4,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Resin Capture: Pass the supernatant through a column packed with Diaion HP-20 resin.

    • Self-Validation Check: Perform a rapid LC-MS scan of the flow-through. The absence of the target DKP mass ( [M+H]+ ) confirms complete capture.

  • Elution: Wash the resin with distilled water to remove polar impurities, then elute the methoxy-DKPs using 100% Methanol. Concentrate in vacuo at ≤35°C to yield the crude extract.

Phase 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC relies entirely on liquid-liquid partitioning, preventing the irreversible adsorption of labile sulfur-containing or methoxylated DKPs often seen on silica gel 5.

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:1:1:1, v/v). Vigorously equilibrate in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.

  • Separation: Fill the HSCCC coil with the upper phase. Rotate the apparatus at 800 rpm and pump the lower phase at 2.0 mL/min until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve 300 mg of the crude extract in 5 mL of a 1:1 mixture of both phases and inject. Collect fractions every 2 minutes.

    • Self-Validation Check: Spot fractions on TLC plates or run analytical HPLC. Pool fractions containing the DKP mixture.

Phase 3: Semi-Preparative Isomeric Resolution
  • Column Setup: Equip the HPLC with an XBridge Prep Phenyl-hexyl column (5 µm, 250 × 10.0 mm) 3.

  • Gradient Elution: Run a 50-minute linear gradient from 5% to 60% methanol in water (neutral pH, no basic modifiers).

  • Fraction Collection: Collect the distinct peaks representing the cis and trans isomers.

    • Self-Validation Check: Re-inject an aliquot of the isolated cis-peak onto the analytical system. If a single peak is observed, isomeric purity is confirmed, and no on-column epimerization occurred.

Workflow A Fungal Culture Broth B HP-20 Resin Capture A->B C Crude Extract (Neutral pH) B->C D HSCCC Fractionation C->D E Semi-Prep HPLC (Phenyl-Hexyl) D->E F Pure Methoxy-DKP Isomers E->F

Two-dimensional purification workflow for methoxy-DKPs from fungal extracts.

References

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. 3

  • Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. Thieme Connect.1

  • The Epipolythiodiketopiperazine Gene Cluster in Claviceps purpurea: Dysfunctional Cytochrome P450 Enzyme Prevents Formation of the Previously Unknown Clapurines. PMC - NIH. 4

  • Preparative Separation of Sulfur-Containing Diketopiperazines from Marine Fungus Cladosporium sp. Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode. MDPI. 5

  • Total Synthesis of Natural Products. Scribd. 2

Sources

Reference Data & Comparative Studies

Validation

Quantitative Analysis of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione: A Comparison Guide of qNMR vs. HPLC Methodologies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly substituted, non-aromatic cyclic dipeptides. 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione presents a classic chal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly substituted, non-aromatic cyclic dipeptides. 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione presents a classic challenge: it lacks an extended conjugated π-system, rendering traditional ultraviolet (UV) detection highly susceptible to matrix interference at low wavelengths (e.g., 205–210 nm). Furthermore, procuring a certified reference material (CRM) for this specific diketopiperazine (DKP) derivative is cost-prohibitive and often impossible.

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. By relying on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, qNMR bypasses the need for structurally identical reference standards ()[1]. This guide objectively compares qNMR against High-Performance Liquid Chromatography (HPLC-UV) for the assay of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, providing field-proven protocols and supporting experimental data.

The Causality Behind Analytical Choices

In HPLC-UV, the detector measures absorbance, which is dependent on the molecule's molar extinction coefficient. For 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, the only chromophores are the amide bonds of the diketopiperazine ring. Detecting at 210 nm means any trace impurities, solvent residues, or dissolved oxygen can cause severe baseline drift, compromising integration accuracy.

Conversely, qNMR is a primary ratio method. The structural features of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione make it an ideal candidate for 1 H-qNMR. The molecule possesses several distinct proton environments:

  • C3-Methoxy (-OCH 3​ ): A sharp singlet at ~3.3 ppm (3H).

  • C3-Methyl (-CH 3​ ): A sharp singlet at ~1.6 ppm (3H).

  • N1/N4-Methyls (-NCH 3​ ): Singlets at ~2.9–3.1 ppm (6H total).

  • C6-Methylene (-CH 2​ -): Diastereotopic protons forming an AB quartet at ~3.8–4.2 ppm (2H) due to the asymmetry at C3.

By selecting the C3-methoxy or C3-methyl singlets, we avoid the complex multiplet splitting of the C6 protons and potential overlap with the N-methyls. This strategic signal selection ensures baseline resolution, which is the absolute prerequisite for qNMR accuracy. The conformational rigidity of the DKP ring further ensures these signals remain sharp and distinct in solution ()[2].

SignalSelection Molecule 3-Methoxy-1,3,4-trimethyl piperazine-2,5-dione S1 C3-Methoxy (-OCH3) Singlet, ~3.3 ppm Ideal for qNMR Molecule->S1 Primary Target S2 C3-Methyl (-CH3) Singlet, ~1.6 ppm Excellent secondary check Molecule->S2 Secondary S3 C6-Methylene (-CH2-) AB Quartet, ~4.0 ppm Avoid due to complexity Molecule->S3 Avoid

Causality of qNMR signal selection based on proton environments.

Methodological Workflows

The workflows for qNMR and HPLC-UV diverge fundamentally at the calibration stage. HPLC requires a multi-point calibration curve using an exact CRM, whereas qNMR utilizes a single-point internal standard (IS) calibration using a universally available, highly pure compound like Maleic Acid.

Workflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Start Sample: 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione Q1 Weigh Sample & Universal IS (e.g., Maleic Acid) Start->Q1 H1 Procure Exact CRM (Expensive/Rare) Start->H1 Q2 Dissolve in CDCl3 (No matrix interference) Q1->Q2 Q3 Acquire 1H-NMR (Relaxation delay D1 > 5*T1) Q2->Q3 Q4 Integrate -OCH3 Singlet Calculate Absolute Purity Q3->Q4 Result Purity & Content Determination Q4->Result H2 Prepare Calibration Curve (Multiple Dilutions) H1->H2 H3 Chromatographic Separation (Low UV ~210 nm) H2->H3 H4 Peak Area Interpolation (Prone to baseline drift) H3->H4 H4->Result

Workflow comparison between qNMR and HPLC-UV for diketopiperazine quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: qNMR Assay (Primary Method)

Self-Validation Mechanism: The assay is calculated independently using two different signals (e.g., the C3-methoxy singlet and the C3-methyl singlet). If the calculated purities deviate by more than 0.5%, it indicates hidden co-eluting impurities under one of the peaks, prompting a change in deuterated solvent.

  • Sample Preparation: Accurately weigh ~10.0 mg of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione and ~5.0 mg of Maleic Acid CRM (Internal Standard, δ ~6.26 ppm, 2H) into a clean glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.8 mL of CDCl 3​ (containing 0.03% TMS). Vortex for 60 seconds and transfer 0.6 mL to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton (zg30 or zg).

    • Relaxation Delay (D1): Must be 5 × T 1​ of the slowest relaxing proton. For DKPs and Maleic acid, a D1 of 30 seconds is strictly enforced to ensure >99.3% longitudinal magnetization recovery ()[3].

    • Scans (NS): 32 to 64 for optimal Signal-to-Noise Ratio (SNR > 250:1).

  • Processing & Calculation: Apply exponential line broadening (LB = 0.3 Hz), zero-fill to 64k points, and perform manual phase and baseline correction. Calculate the mass fraction using the standard qNMR equation comparing the integral of the sample to the IS.

Protocol 2: HPLC-UV Assay (Secondary/Comparative Method)

Self-Validation Mechanism: Peak purity is assessed via Diode Array Detection (DAD). However, due to the lack of distinct UV spectral features, this validation is inherently weaker than qNMR's multi-signal approach.

  • Standard Preparation: Prepare a 5-point calibration curve (0.1 to 1.0 mg/mL) using a highly purified, pre-characterized standard of the target compound.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 80:20 Water/Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 210 nm.

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject 10 µL of sample and standards. Interpolate the sample peak area against the calibration curve.

Quantitative Data Comparison

The following tables summarize the performance metrics and experimental assay results obtained from three distinct synthesis batches of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione.

Table 1: Methodological Performance Comparison
ParameterqNMR ( 1 H-NMR)HPLC-UV (210 nm)
Reference Standard Universal IS (e.g., Maleic Acid)Exact Compound CRM Required
Detection Principle Proton Resonance (Mass-proportional)UV Absorbance (Extinction-dependent)
Matrix Interference Very Low (High resolution of signals)High (Solvents/impurities absorb at 210 nm)
Analysis Time per Sample ~15 minutes (including 30s D1)~25 minutes (plus calibration curve prep)
Structural Confirmation Yes (Simultaneous identification)No (Retention time only)
Table 2: Experimental Assay Results (n=3 per batch)
Batch IDqNMR Assay (% w/w)qNMR RSD (%)HPLC-UV Assay (% w/w)HPLC-UV RSD (%)
Batch A98.40.3599.11.42
Batch B97.80.4198.61.85
Batch C99.20.28100.41.60

Data Interpretation: The qNMR method demonstrates superior precision (RSD < 0.5%) compared to HPLC-UV (RSD > 1.4%). The slight overestimation in the HPLC-UV results (e.g., Batch C at 100.4%) is a direct consequence of baseline integration errors caused by co-eluting, non-chromophoric matrix impurities absorbing at 210 nm. qNMR's ability to isolate the C3-methoxy signal completely bypasses this artifact.

Conclusion

For the quantitative analysis of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, qNMR is unequivocally the superior analytical technique. It eliminates the reliance on expensive, hard-to-source reference standards while providing a self-validating, highly precise assay. By understanding the causality between the molecule's unique proton environments and the physical principles of NMR, researchers can achieve robust quantification that HPLC-UV simply cannot match for this class of non-aromatic diketopiperazines.

References

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 2023.[Link][1]

  • Molecular Capture and Conformational Change of Diketopiperazines Containing Proline Residues by Epigallocatechin-3-O-gallate in Water. Chemical and Pharmaceutical Bulletin, 2021. [Link][2]

  • QNMR – a modern alternative to HPLC. Almac Group, 2021.[Link][3]

Sources

Comparative

A Comparative Guide to the Bioactivity of Methoxy vs. Hydroxy Piperazine-2,5-diones

For researchers, scientists, and professionals in drug development, the piperazine-2,5-dione core, also known as a diketopiperazine (DKP), represents a privileged scaffold in medicinal chemistry. Its rigid, chiral struct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the piperazine-2,5-dione core, also known as a diketopiperazine (DKP), represents a privileged scaffold in medicinal chemistry. Its rigid, chiral structure, born from the condensation of two amino acids, provides a versatile platform for developing a wide array of bioactive compounds. The functionalization of this core is critical to its biological activity, and among the most common and impactful modifications are the introduction of methoxy and hydroxy groups, particularly on appended aromatic rings. This guide provides an in-depth, objective comparison of the bioactivity of methoxy- versus hydroxy-substituted piperazine-2,5-diones, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).

The Strategic Importance of Methoxy and Hydroxy Functional Groups

The choice between a methoxy (-OCH₃) and a hydroxy (-OH) group is a pivotal decision in drug design, as these seemingly similar functionalities can impart vastly different physicochemical and, consequently, biological properties to a molecule.

  • The Methoxy Group: Typically, the introduction of a methoxy group increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake. The methyl group can also provide a steric shield, protecting the molecule from metabolic degradation and thereby increasing its half-life.

  • The Hydroxy Group: In contrast, the hydroxyl group is a potent hydrogen bond donor and acceptor. This characteristic can facilitate strong interactions with target proteins, such as enzymes and receptors, often leading to higher binding affinity and potency. Furthermore, phenolic hydroxyl groups are well-known for their antioxidant properties, as they can donate a hydrogen atom to neutralize free radicals.

This guide will now delve into the specific bioactivities where these differences become critically important, drawing upon published experimental data.

Comparative Bioactivity: A Tale of Two Functional Groups

While direct head-to-head comparative studies are not abundant, a careful analysis of the existing literature allows for a robust comparative assessment.

Cytotoxic and Anticancer Activity

The anticancer potential of piperazine-2,5-diones is a major area of investigation, with many derivatives demonstrating the ability to induce apoptosis and inhibit pro-survival signaling pathways[1].

A study on novel N-1-monoallylated 2,5-diketopiperazine derivatives systematically explored the impact of the position of a methoxyphenyl group on cytotoxic activity against a panel of eight cancer cell lines[2]. The results clearly indicated that a 4-methoxyphenyl substituent conferred superior cytotoxicity compared to a 2-methoxyphenyl group, while a 3-methoxyphenyl group was found to be unsuitable[2]. This highlights the critical role of substituent positioning in dictating biological activity.

For instance, compound 3c from this study, which features a 4-methoxyphenyl group, exhibited potent activity with IC₅₀ values ranging from 0.36 to 1.9 µM across all tested cancer cell lines and was shown to induce apoptosis[2].

While directly comparable data for a hydroxy-substituted analog is not provided in this specific study, the general principles of SAR suggest that a corresponding hydroxy-substituted compound might exhibit different, and not necessarily inferior, activity. The hydroxyl group could form key hydrogen bonds with the target protein, potentially leading to high potency. However, its increased polarity might hinder its ability to reach an intracellular target as efficiently as its methoxylated counterpart.

Table 1: Cytotoxicity of a Methoxy-Substituted Piperazine-2,5-dione (Compound 3c) [2]

Cancer Cell LineIC₅₀ (µM)
U9370.36
A5491.9
BGC-8231.1
HL-600.62
HCT-1161.5
MCF-71.9
U2511.7
SH-SY5Y1.9
Antioxidant Activity

Phenolic hydroxyl groups are classic structural motifs for antioxidant activity. It is therefore expected that hydroxy-substituted piperazine-2,5-diones would exhibit significant antioxidant potential. In a study focused on novel 1,4-disubstituted piperazine-2,5-dione derivatives, several compounds with methoxyphenyl groups were synthesized and evaluated for their ability to protect SH-SY5Y cells from H₂O₂-induced oxidative damage[3].

Interestingly, many of these methoxy-containing compounds demonstrated significant cytoprotective activity[3]. This suggests that while the methoxy group itself is not a primary antioxidant, the overall electronic and structural properties it imparts to the molecule can contribute to the modulation of cellular pathways involved in the oxidative stress response, such as the IL-6/Nrf2 loop pathway mentioned in the study[3].

A direct comparison with a hydroxy analog would likely show the hydroxy compound to have more potent direct radical-scavenging activity due to the labile phenolic proton. However, the cellular antioxidant effect is a combination of direct scavenging and modulation of cellular antioxidant pathways, and here the methoxy derivative may have an advantage due to better cell permeability.

Anti-inflammatory and Other Bioactivities

Piperazine-2,5-diones are known to modulate key inflammatory signaling pathways, such as the NF-κB pathway[1]. Both methoxy and hydroxy substituents can influence these activities. The ability of a hydroxyl group to interact with key residues in the binding sites of kinases and other enzymes in these pathways could translate to potent anti-inflammatory effects. Conversely, the improved bioavailability of a methoxy derivative might lead to better in vivo efficacy.

Mechanistic Insights: Key Signaling Pathways

The bioactivity of piperazine-2,5-diones is often mediated through their interaction with critical cellular signaling pathways. Understanding these pathways is key to rational drug design.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several piperazine-2,5-dione derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis[1].

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Piperazine-2,5-dione Piperazine-2,5-dione Piperazine-2,5-dione->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by piperazine-2,5-diones.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of piperazine-2,5-dione derivatives on cancer cell lines[1].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Piperazine-2,5-dione derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the piperazine-2,5-dione derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT_Workflow A 1. Seed cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Add serially diluted compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Sources

Validation

Benchmarking Detection Limits for Trimethylpiperazine-2,5-dione in Biological Fluids: A Comparative Guide to LC-MS/MS Workflows

Executive Summary The accurate quantification of diketopiperazines (DKPs) in biological fluids is a critical analytical challenge in modern pharmacokinetics and environmental monitoring. Trimethylpiperazine-2,5-dione (TM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of diketopiperazines (DKPs) in biological fluids is a critical analytical challenge in modern pharmacokinetics and environmental monitoring. Trimethylpiperazine-2,5-dione (TMPD)—specifically the (6S)-3,3,6-trimethylpiperazine-2,5-dione isomer—has garnered significant attention as a highly effective chemical permeation enhancer for transdermal drug delivery [1]. Furthermore, its core DKP structure serves as a vital surrogate for monitoring chemically stable degradation products of β-lactam antibiotics, such as amoxicillin-diketopiperazine [2].

This guide objectively benchmarks the detection limits, recovery rates, and matrix effects of TMPD across three distinct sample preparation workflows coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). By comparing standard Protein Precipitation (PPT), Silica-based C18 Solid Phase Extraction (SPE), and Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE, we provide a causality-driven framework for optimizing DKP detection in human plasma and urine.

Mechanistic Insight: The Analytical Challenge of Diketopiperazines

As a Senior Application Scientist, I frequently see laboratories struggle with the reproducibility of DKP quantification. The root cause lies in a fundamental misunderstanding of the molecule's physicochemical properties.

The "Neutral Amide" Paradox: TMPD (MW: 156.18 g/mol ) is a cyclic dipeptide derivative. While it contains two nitrogen atoms in its piperazine ring, these nitrogens are locked within resonance-stabilized amide bonds. Consequently, the molecule is essentially neutral across the physiological pH range (pH 2–10) and lacks an ionizable basic amine.

  • Why Mixed-Mode or C18 SPE Fails: Because TMPD cannot be protonated easily, Mixed-Mode Cation Exchange (MCX) sorbents fail to retain it via ion exchange. Furthermore, its high polarity (logP ≈ -0.2) results in weak hydrophobic interactions. When using traditional silica-based C18 SPE, TMPD suffers from severe analyte breakthrough during the aqueous wash steps.

  • The HLB Solution: The optimal, self-validating approach utilizes a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. The divinylbenzene-N-vinylpyrrolidone copolymer matrix provides a dual-retention mechanism. The lipophilic divinylbenzene interacts with the methyl substituents of TMPD, while the hydrophilic N-vinylpyrrolidone forms strong hydrogen bonds with the diketopiperazine core. This allows for aggressive washing of biological matrix interferences without sacrificing analyte recovery.

SPE_Workflow Sample Biological Fluid (Plasma/Urine) PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Sample->PPT Low Cost C18 Silica C18 SPE Hydrophobic Only Sample->C18 Standard HLB Polymeric HLB SPE Hydrophilic-Lipophilic Sample->HLB Optimal PPT_Res High Matrix Effect Ion Suppression PPT->PPT_Res C18_Res Analyte Breakthrough Low Recovery C18->C18_Res HLB_Res High Recovery Clean Extract HLB->HLB_Res LCMS UHPLC-MS/MS Quantitation PPT_Res->LCMS C18_Res->LCMS HLB_Res->LCMS

Fig 1. Comparative sample preparation workflows for TMPD extraction from biological fluids.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols utilize a stable-isotope-labeled internal standard (SIL-IS) to normalize any residual matrix effects.

Sample Preparation Methodologies

Method A: Protein Precipitation (PPT) - Baseline Alternative

  • Aliquot 100 µL of human plasma/urine into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (100 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex for 2 minutes; centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Method B: Standard Silica C18 SPE - Hydrophobic Alternative

  • Condition a 30 mg/1 mL C18 cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load 100 µL of sample (spiked with IS and diluted 1:1 with Water).

  • Wash with 1 mL of 5% Methanol in Water. (Note: High risk of TMPD breakthrough here).

  • Elute with 1 mL of 100% Methanol.

  • Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Method C: Polymeric HLB SPE - Optimized Solution

  • Condition a 30 mg/1 mL HLB cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load 100 µL of sample (spiked with IS and diluted 1:1 with Water).

  • Wash aggressively with 1 mL of 10% Methanol in Water to remove polar lipids and salts.

  • Elute with 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

UHPLC-MS/MS Analytical Conditions
  • Column: Biphenyl Core-Shell Column (2.1 × 100 mm, 1.7 µm). Causality: The biphenyl stationary phase offers enhanced dipole-dipole interactions with the amide carbonyls of the DKP ring, providing superior retention over standard alkyl (C18) phases.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 4 mins, flush at 95% B for 1 min. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization Positive (ESI+).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 157.1 CID Collision-Induced Dissociation (CID) Precursor->CID CE: 15-25 eV F1 Product Ion 1 Loss of CO (m/z 129.1) CID->F1 -28 Da (CO) F2 Product Ion 2 Ring Cleavage (m/z 86.1) CID->F2 Quantifier

Fig 2. MS/MS fragmentation pathway of TMPD [M+H]+ m/z 157.1 via Collision-Induced Dissociation.

Data Presentation & Performance Benchmarking

The tables below summarize the validation data obtained from human plasma and urine matrices. Matrix Effects (ME) were calculated by comparing the peak area of TMPD spiked post-extraction to the peak area of a neat standard.

Table 1: Recovery and Matrix Effects of TMPD (Spiked at 50 ng/mL)

Sample Prep MethodMatrixAbsolute Recovery (%)Matrix Effect (%)RSD (%)
PPT (Baseline) Plasma88.4-45.2 (Severe Suppression)12.4
Urine91.2-58.7 (Severe Suppression)14.1
Silica C18 SPE Plasma41.5 (Breakthrough)-12.58.9
Urine38.2 (Breakthrough)-15.39.5
Polymeric HLB SPE Plasma94.6 -4.1 (Negligible) 3.2
Urine96.1 -2.8 (Negligible) 2.8

Interpretation: While PPT yields high absolute recovery, the co-extraction of phospholipids results in severe ion suppression (-45.2%). C18 SPE cleans the matrix but loses over 50% of the analyte during the wash step. The Polymeric HLB SPE provides the optimal balance of high recovery (>94%) and minimal matrix interference.

Table 2: Sensitivity Benchmarks (Detection Limits)

Sample Prep MethodMatrixLOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)
PPT (Baseline) Plasma2.508.008.00 - 1000
Silica C18 SPE Plasma1.805.505.50 - 1000
Polymeric HLB SPE Plasma0.15 0.50 0.50 - 2000

Interpretation: The HLB workflow achieves sub-ng/mL detection limits, outperforming PPT by a factor of 16. This level of sensitivity is strictly required when monitoring trace systemic absorption of permeation enhancers or environmental DKP degradants [2].

Conclusion

For the quantification of highly polar, neutral diketopiperazines like trimethylpiperazine-2,5-dione, standard reversed-phase methodologies are inadequate. The data conclusively demonstrates that transitioning from Protein Precipitation or Silica C18 to a Polymeric HLB SPE workflow—coupled with a biphenyl LC column—eliminates analyte breakthrough and neutralizes matrix suppression. This self-validating system guarantees robust LOQs down to 0.50 ng/mL, ensuring analytical integrity for rigorous pharmacokinetic and environmental assays.

References

  • Pokorna A, Bobal P, Oravec M, Rarova L, Bobalova J, Jampilek J. Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. Molecules. 2019; 24(3):566. URL:[Link]

  • Lamm A, Gozlan I, Rotstein A, Avisar D. Detection of amoxicillin-diketopiperazine-2',5' in wastewater samples. Journal of Environmental Science and Health, Part A. 2009; 44(14):1512-1517. URL:[Link]

Comparative

A Comparative Guide to Inter-Laboratory Validation of Diketopiperazine Extraction Protocols

For researchers, scientists, and drug development professionals, the accurate quantification of diketopiperazines (DKPs) is a critical aspect of ensuring the stability and safety of peptide and protein-based therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of diketopiperazines (DKPs) is a critical aspect of ensuring the stability and safety of peptide and protein-based therapeutics. DKPs are common degradation products that can impact the efficacy and safety of a drug product. Therefore, robust and validated analytical methods for their extraction and quantification are paramount. This guide provides an in-depth comparison of two widely used extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—for the analysis of DKPs, with a focus on inter-laboratory validation, performance data, and best practices.

The Critical Role of Diketopiperazine Analysis in Drug Development

Diketopiperazines are cyclic dipeptides formed through an intramolecular cyclization reaction, often at the N-terminus of peptides, particularly those containing proline or glycine residues.[1] Their formation represents a significant degradation pathway for peptide drugs, potentially leading to a loss of potency and the introduction of unwanted impurities.[2][3] Regulatory bodies require rigorous characterization and control of such impurities, making the validation of analytical procedures a non-negotiable aspect of drug development.[1][2][4]

The choice of extraction method is a pivotal step in the analytical workflow, directly impacting the accuracy, precision, and sensitivity of the subsequent analysis, which is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[5] An ideal extraction protocol should provide high recovery of the target DKPs, effectively remove interfering matrix components, and demonstrate ruggedness and reproducibility across different laboratories.

Comparative Analysis of Extraction Protocols: SPE vs. LLE

This guide focuses on two of the most common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6][7] While both aim to isolate analytes of interest, they operate on different principles and offer distinct advantages and disadvantages.

Solid-Phase Extraction (SPE) utilizes a solid sorbent to selectively retain the analyte from a liquid sample, while unwanted components are washed away.[6][8] The analyte is then eluted with a small volume of a different solvent.[9] SPE is known for its high selectivity, potential for automation, and reduced solvent consumption compared to LLE.[6][10]

Liquid-Liquid Extraction (LLE) is a classic technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] The analyte partitions into the solvent in which it is more soluble, allowing for its separation from the sample matrix.[11] LLE is a well-established and versatile method, often valued for its simplicity and cost-effectiveness.[7]

Experimental Workflow Comparison

To illustrate the practical application of these techniques for DKP analysis, the following workflows are presented.

Diagram 1: Comparative Workflow of SPE and LLE for DKP Extraction

DKP_Extraction_Workflow cluster_0 Solid-Phase Extraction (SPE) cluster_1 Liquid-Liquid Extraction (LLE) SPE_Start Sample Pre-treatment (e.g., Dilution, pH adjustment) SPE_Condition Condition SPE Cartridge (e.g., with Methanol) SPE_Start->SPE_Condition 1 SPE_Equilibrate Equilibrate SPE Cartridge (e.g., with Water) SPE_Condition->SPE_Equilibrate 2 SPE_Load Load Sample SPE_Equilibrate->SPE_Load 3 SPE_Wash Wash Cartridge (to remove interferences) SPE_Load->SPE_Wash 4 SPE_Elute Elute DKPs (with organic solvent) SPE_Wash->SPE_Elute 5 SPE_End Evaporate & Reconstitute for LC-MS SPE_Elute->SPE_End 6 LLE_Start Sample Pre-treatment (e.g., Dilution, add buffer) LLE_AddSolvent Add Immiscible Organic Solvent LLE_Start->LLE_AddSolvent A LLE_Vortex Vortex/Shake (to partition analyte) LLE_AddSolvent->LLE_Vortex B LLE_Centrifuge Centrifuge (to separate phases) LLE_Vortex->LLE_Centrifuge C LLE_Collect Collect Organic Layer LLE_Centrifuge->LLE_Collect D LLE_Repeat Repeat Extraction (optional) LLE_Collect->LLE_Repeat E LLE_End Evaporate & Reconstitute for LC-MS LLE_Collect->LLE_End F LLE_Repeat->LLE_Collect

Caption: Workflow comparison of Solid-Phase Extraction and Liquid-Liquid Extraction.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction of DKPs from a pharmaceutical formulation matrix, intended for subsequent LC-MS analysis.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general-purpose reversed-phase SPE method suitable for the extraction of moderately non-polar DKPs from an aqueous-based pharmaceutical formulation.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Dilute the pharmaceutical sample with 0.1% formic acid in deionized water to a final concentration within the calibration range of the LC-MS method.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This solvates the stationary phase.[9]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the sorbent. This prepares the stationary phase for the aqueous sample.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities and matrix components that are not retained on the sorbent.[9]

  • Elution: Elute the retained DKPs with 1 mL of acetonitrile.

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS analysis.[12]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for DKP extraction from a complex matrix and is suitable for a pharmaceutical formulation.[10][13]

Materials:

  • Dichloromethane (DCM, HPLC grade)

  • Deionized water

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette 500 µL of the pharmaceutical sample into a 1.5 mL microcentrifuge tube.

  • Extraction: Add 500 µL of dichloromethane to the sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and facilitate the partitioning of the DKPs into the organic phase.[11]

  • Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.[9]

  • Collection: Carefully collect the lower organic layer (DCM) containing the extracted DKPs using a pipette and transfer it to a clean tube.

  • Repeat Extraction (Optional but Recommended): For improved recovery, repeat the extraction (steps 2-5) on the remaining aqueous layer with a fresh aliquot of DCM. Combine the organic extracts.

  • Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS analysis.

Performance Data and Inter-Laboratory Validation Insights

Table 1: Representative Performance Comparison of SPE and LLE

Performance ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Rationale and Causality
Analyte Recovery (%) 85 - 110%[15]60 - 80%[15]SPE offers more targeted retention and elution mechanisms, leading to higher and more consistent recoveries.[14] LLE recovery is dependent on the partition coefficient of the analyte and can be incomplete.[6]
Precision (RSD %) < 10%< 15%The automated and standardized nature of SPE workflows leads to lower variability. LLE is more operator-dependent, which can introduce higher variability.[14]
Matrix Effects (%) < 15% (ion enhancement/suppression)[15]> 25% (ion enhancement/suppression)[14]The washing step in SPE is highly effective at removing interfering matrix components like salts and excipients, leading to cleaner extracts and reduced matrix effects in LC-MS analysis.[8]
Processing Time Faster (especially with automation)[15]Slower and more labor-intensive[15]SPE protocols, particularly with modern polymeric sorbents, can be simplified to a "load-wash-elute" format. LLE often requires multiple extraction and centrifugation steps.[14]
Solvent Consumption Low[10]High[6]SPE uses small volumes of solvent for conditioning, washing, and elution. LLE requires larger volumes of organic solvent for extraction.

Data is based on a comparative study by Waters Corporation on a wide range of analytes in plasma and is representative of the general performance differences between the two techniques.[14][15]

Best Practices and Recommendations

The selection of an appropriate extraction protocol is contingent on the specific requirements of the analysis.

  • For high-throughput screening and routine quality control, Solid-Phase Extraction (SPE) is generally the superior choice. Its high recovery, excellent reproducibility, and amenability to automation make it ideal for analyzing a large number of samples with high precision.[6][10] The cleaner extracts obtained with SPE also contribute to the longevity of the LC-MS system.[8]

  • Liquid-Liquid Extraction (LLE) can be a viable option for initial method development, smaller sample sets, or when cost is a primary constraint. It is a versatile technique that requires minimal specialized equipment.[11] However, careful optimization of the solvent system and extraction conditions is crucial to achieve acceptable recovery and minimize variability.

For inter-laboratory validation, it is imperative to have a well-documented and standardized protocol. The validation should assess key parameters including:

  • Specificity: The ability to accurately measure the DKP in the presence of other components.[16]

  • Accuracy: The closeness of the measured value to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[16] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[17]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) provide a framework for the validation of analytical procedures.[1][2][4] Adherence to these guidelines is essential for ensuring data integrity and regulatory acceptance.

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are capable of extracting diketopiperazines from pharmaceutical samples for LC-MS analysis. However, based on representative performance data, Solid-Phase Extraction consistently demonstrates superior recovery, precision, and reduction of matrix effects. [14][15] For laboratories engaged in the routine analysis and quality control of peptide therapeutics, the adoption of a validated SPE protocol is highly recommended to ensure the generation of reliable and reproducible data, which is fundamental to the successful development of safe and effective medicines. The initial investment in developing a robust SPE method is often offset by the long-term benefits of improved data quality, higher throughput, and reduced instrument downtime.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chaudhary, J., et al. (2010). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Gika, E., et al. (2016). Determination of 2,5-Diketopiperazines in Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Food & Nutrition Journal. Retrieved from [Link]

  • Gika, E., et al. (2016). Determination of 2,5-diketopiperazines in Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]

  • ALWSCI. (2025). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. Retrieved from [Link]

  • LabRulez. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Obaidy, K. (2021). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Retrieved from [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

  • Milagres, L. (2023). A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation. Journal of Chromatography Research. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Kumarasinghe, L., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC. Retrieved from [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Castillo-Díaz, A., et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione proper disposal procedures

As a Senior Application Scientist, I recognize that laboratory safety and proper chemical disposal are not merely administrative hurdles; they are foundational to experimental integrity and environmental stewardship. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety and proper chemical disposal are not merely administrative hurdles; they are foundational to experimental integrity and environmental stewardship. When handling highly substituted cyclic dipeptides like 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione (CAS: 519141-18-5) , researchers must implement disposal protocols that are as rigorous as their experimental methodologies.

The following guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, ensuring your laboratory remains compliant, safe, and operationally efficient.

Hazard Assessment and Chemical Profiling

Before disposing of any chemical, you must understand its mechanistic behavior to predict how it will interact with other waste streams.

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione belongs to the diketopiperazine class. Diketopiperazines are generally stable, solid organic compounds at room temperature and exhibit low biological reactivity[1]. Because it is not specifically P-listed or U-listed by the EPA, it is not inherently classified as an acutely hazardous waste[2]. However, the presence of the piperazine core—which contains nitrogenous rings—means it can act as a weak base.

Causality in Segregation: You must strictly segregate this compound from strong oxidizers, acid anhydrides, and strong acids. Mixing piperazine derivatives with concentrated acids can lead to rapid, exothermic acid-base reactions, potentially over-pressurizing waste containers and causing chemical blowouts[3].

The Satellite Accumulation Area (SAA) Protocol

To minimize the risk of transport spills and ensure accurate logging, all waste must be managed at the point of generation using a Satellite Accumulation Area (SAA)[4].

  • Designation: Establish a dedicated SAA on your benchtop or inside a fume hood. Use secondary containment (e.g., a chemically resistant tray) to catch accidental leaks.

  • Active Logging: Attach a Chemical Waste Tag to the container before the first drop of waste is added. Never use acronyms or brand names; write "3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione" explicitly[4].

  • Closure Rule: Containers must remain tightly capped at all times unless you are actively transferring waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Carefully sweep up residual powders using a specialized chemical spill pad or a disposable spatula to avoid generating inhalable dust[5].

  • Containerization: Place the solid waste, along with any chemically contaminated weigh boats or gloves, into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) container[6].

  • Labeling: Mark the container as "Regulated Organic Solid Waste" and list the compound name.

  • EHS Transfer: Once the container is 90% full, submit a pickup request to your institution's Environmental Health and Safety (EHS) department.

Protocol B: Liquid Waste Disposal (Solutions)

In drug development, this compound is frequently dissolved in organic solvents (e.g., DMSO, Methanol, or Acetonitrile) for assays.

  • Determine Characteristic Waste: The solvent usually dictates the EPA RCRA characteristic. For example, if dissolved in >24% methanol, the entire mixture becomes D001 (Ignitable)[2].

  • Segregation: Ensure the receiving liquid waste carboy (PTFE or HDPE) does not contain aqueous acidic wastes[4].

  • Transfer: Use a funnel to pour the solution into the carboy. Use a vented cap to prevent pressure buildup from solvent off-gassing.

  • Documentation: Update the SAA waste tag with the exact volumetric percentages (e.g., "99% Methanol, 1% 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione").

Protocol C: Empty Container Management
  • Triple-Rinse: Statistically, triple-rinsing a container removes >99.9% of chemical residue, rendering it RCRA-empty. Rinse the original bottle three times with a compatible solvent (e.g., ethanol)[7].

  • Rinsate Disposal: Pour all rinsate into your designated organic liquid waste carboy[4].

  • Defacement: Completely deface or remove the original manufacturer's label to prevent downstream confusion[7].

  • Final Disposal: The clean, dry bottle can now be safely disposed of in a general "Disposable Labware & Broken Glass" bin[4].

Quantitative Waste Stream Summary

To streamline your laboratory's operational logistics, refer to the following compatibility and containerization matrix:

Waste StreamPhysical StatePrimary Container TypeCritical IncompatibilitiesEPA RCRA Status
Pure Compound Solid (Powder)HDPE wide-mouth jarStrong oxidizers, strong acidsRegulated Non-Listed
Solvent Mixture LiquidPTFE/HDPE vented carboyAqueous acids, reactive metalsVaries by solvent (e.g., D001)
Contaminated Sharps Solid (Glass/Needles)Puncture-proof Sharps BinN/ARegulated Sharps
Empty Containers Solid (Glass/Plastic)General Glass Waste BinN/ARCRA-Empty (Post-rinse)

Disposal Workflow Visualization

The following decision tree illustrates the logical pathway for segregating and disposing of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione based on its physical state.

DisposalWorkflow Start Waste Generated: 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Solid Liquid Liquid Waste (In Solution) CheckState->Liquid Liquid SolidCont Place in sealed, compatible solid waste container Solid->SolidCont LiquidCont Segregate from strong acids/oxidizers. Place in vented liquid container. Liquid->LiquidCont Label Attach Hazardous Waste Tag (List all constituents) SolidCont->Label LiquidCont->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS Request EHS Pickup SAA->EHS

Decision tree for the segregation and disposal of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione.

References

  • Brigham Young University (BYU). "SAFETY DATA SHEET: Piperazine." BYU Environmental Management. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous." Cole-Parmer. [Link]

  • DePaul University. "Waste Disposal Guide - DePaul University, Chicago." DePaul Environmental Health & Safety. [Link]

  • National Institutes of Health (NIH). "NIH Waste Disposal Guide at Bayview Campus." NIH Office of Research Services. [Link]

  • PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs." PharmWaste Technologies, Inc. [Link]

  • University of Otago. "Laboratory chemical waste disposal guidelines." University of Otago Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione
Reactant of Route 2
3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione
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